EGIS 11150
説明
特性
CAS番号 |
494861-87-9 |
|---|---|
分子式 |
C19H21ClFN5O2 |
分子量 |
405.9 g/mol |
IUPAC名 |
4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3 |
InChIキー |
BQNLTXZVZWVEDX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Egis-11150 |
製品の起源 |
United States |
Foundational & Exploratory
EGIS-11150: A Multimodal Antipsychotic Candidate for Schizophrenia
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is an investigational atypical antipsychotic agent that has demonstrated a promising preclinical profile for the management of schizophrenia. It exhibits a unique multimodal mechanism of action, characterized by high affinity for a range of serotonergic and adrenergic receptors, with moderate affinity for dopamine D2 receptors. Preclinical studies indicate that EGIS-11150 is effective in animal models of positive, negative, and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of EGIS-11150, including its receptor binding and functional activity, detailed experimental protocols from key preclinical studies, and a visualization of its proposed signaling pathways.
Core Mechanism of Action
EGIS-11150's therapeutic potential in schizophrenia is believed to stem from its distinct receptor interaction profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors, and as an inverse agonist at the 5-HT₇ receptor.[1] Notably, it displays only moderate affinity for dopamine D₂ receptors, a characteristic that may contribute to a lower risk of extrapyramidal side effects compared to classical antipsychotics.[1] This multi-target engagement is thought to synergistically modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic, serotonergic, and glutamatergic pathways. A key aspect of its action appears to be the enhancement of hippocampal-prefrontal cortex (H-PFC) connectivity, a neural circuit known to be dysfunctional in schizophrenia.[2]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data available for EGIS-11150's interaction with its primary molecular targets.
Table 1: Receptor Binding Affinities of EGIS-11150
| Receptor | Ki (nM) |
| Adrenergic α₁ | High Affinity |
| Adrenergic α₂c | High Affinity |
| Serotonin 5-HT₂A | High Affinity |
| Serotonin 5-HT₇ | High Affinity |
| Adrenergic α₂a | Moderate Affinity |
| Dopamine D₂ | Moderate Affinity |
Note: Specific Ki values from the primary literature are not publicly available in the reviewed abstracts. The affinities are described qualitatively.
Table 2: Functional Activity of EGIS-11150
| Receptor | Functional Effect |
| Adrenergic α₁, α₂c, 5-HT₂A, Dopamine D₂ | Functional Antagonist |
| Serotonin 5-HT₇ | Inverse Agonist |
Note: Quantitative measures of functional activity (e.g., IC50, EC50) are not available in the reviewed literature.
Experimental Protocols
The preclinical efficacy of EGIS-11150 has been evaluated in a variety of rodent models relevant to the symptom domains of schizophrenia. The detailed methodologies for these key experiments are outlined below.
Phencyclidine (PCP)-Induced Hypermotility in Mice (Model for Positive Symptoms)
This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.
-
Animals: Male NMRI mice.
-
Procedure:
-
Mice are habituated to the experimental room for at least one hour before testing.
-
Animals are placed individually into automated activity cages (e.g., Digiscan activity monitors).
-
Locomotor activity is recorded for a 30-minute habituation period.
-
EGIS-11150 or vehicle is administered intraperitoneally (i.p.).
-
Thirty minutes after treatment, mice are challenged with a subcutaneous (s.c.) injection of phencyclidine (PCP) at a dose of 10 mg/kg.
-
Locomotor activity is then recorded for an additional 60 minutes.
-
-
Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks during the 60-minute post-PCP recording period. A significant reduction in PCP-induced hypermotility by EGIS-11150 compared to the vehicle-treated group indicates antipsychotic-like activity.
Inhibition of Conditioned Avoidance Response (CAR) in Rats (Model for Positive Symptoms)
The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs.
-
Animals: Male Wistar rats.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.
-
Procedure:
-
Acquisition Phase: Rats are trained to avoid the foot shock by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each training session consists of a set number of trials.
-
Testing Phase: Once the avoidance response is consistently established, rats are treated with EGIS-11150 (i.p.) or vehicle 30-60 minutes before the test session.
-
The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.
-
-
Endpoint: A selective decrease in the number of conditioned avoidance responses without a significant effect on the escape response is indicative of antipsychotic-like activity.
Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats (Model for Sensorimotor Gating Deficits)
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male Sprague-Dawley rats or male NMRI mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimatize.
-
A series of trials are presented, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-90 dB prepulse preceding the 120 dB pulse), and no-stimulus trials.
-
To induce a PPI deficit, animals are pre-treated with PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).
-
EGIS-11150 or vehicle is administered prior to the PCP injection (e.g., 30 minutes before).
-
The startle amplitude for each trial type is recorded.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. The ability of EGIS-11150 to reverse the PCP-induced deficit in PPI suggests efficacy in treating sensorimotor gating impairments.[3]
Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
-
Animals: Male Wistar rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty open-field arena for a set period on consecutive days.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration (e.g., 5 minutes).
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a fixed duration (e.g., 3 minutes).
-
To model cognitive deficits, rats may be sub-chronically treated with PCP prior to testing. EGIS-11150 is administered before the familiarization or test phase.
-
-
Endpoint: The discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, is the primary measure. A higher discrimination index indicates better recognition memory.
Mandatory Visualizations
Proposed Mechanism of Action of EGIS-11150 in Schizophrenia
Caption: Overview of EGIS-11150's multi-receptor engagement and its impact on key neurotransmitter pathways.
Experimental Workflow for Phencyclidine-Induced Prepulse Inhibition (PPI) Disruption
Caption: Step-by-step workflow of the PCP-induced PPI disruption experiment.
Signaling Cascade of the 5-HT₂A Receptor (A Key Target of EGIS-11150)
Caption: Antagonistic effect of EGIS-11150 on the canonical 5-HT₂A receptor signaling pathway.
Conclusion
EGIS-11150 presents a novel and complex mechanism of action for the treatment of schizophrenia. Its broad-spectrum pharmacology, particularly its potent effects on serotonergic and adrenergic receptors coupled with moderate dopamine D2 receptor affinity, distinguishes it from existing antipsychotics. The preclinical data strongly suggest that EGIS-11150 has the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patients. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to design and interpret future studies on EGIS-11150 and other multimodal antipsychotic candidates.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
EGIS-11150: A Comprehensive Technical Review of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is an investigational antipsychotic agent demonstrating a promising preclinical profile, not only for the management of psychosis but also for the amelioration of cognitive deficits associated with schizophrenia.[1] This document provides an in-depth technical guide on the receptor binding affinity and selectivity of EGIS-11150. The compound exhibits a multi-receptor binding profile, with high affinity for several adrenergic and serotonergic receptors, and moderate affinity for the dopamine D2 receptor.[1] Its unique pharmacology, characterized by antagonism at most target receptors and inverse agonism at the 5-HT7 receptor, underpins its potential therapeutic effects.[1] This guide summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the core signaling pathways associated with its primary targets.
Receptor Binding Affinity and Selectivity Profile
EGIS-11150 has been characterized by a distinct receptor binding profile, showing high to moderate affinity for a range of G-protein coupled receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The compound's affinity is most pronounced at adrenergic α1, serotonergic 5-HT2A, and serotonergic 5-HT7 receptors, followed by adrenergic α2c and dopamine D2 receptors.[1]
Quantitative Binding Affinity Data
The equilibrium dissociation constants (Ki) of EGIS-11150 for its primary molecular targets are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Affinity Level | Functional Activity |
| Adrenergic α1 | 0.5 | High | Antagonist |
| Serotonin 5-HT2A | 3.1 | High | Antagonist |
| Serotonin 5-HT7 | 9 | High | Inverse Agonist |
| Adrenergic α2c | 13 | High | Antagonist |
| Dopamine D2 | 120 | Moderate | Antagonist |
| Adrenergic α2a | Moderate Affinity | Moderate | Antagonist |
Data sourced from Gacsályi et al., 2013, as cited in "Phenotypical Screening on Neuronal Plasticity..."
Experimental Protocols for Receptor Binding Assays
The determination of the binding affinities of EGIS-11150 to various receptors is typically conducted using in vitro radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the test compound (EGIS-11150). While the specific protocols for EGIS-11150 have not been detailed in the available literature, the following represents a standard methodology for such an assay.
General Radioligand Displacement Assay Protocol
A generalized workflow for a radioligand displacement assay is depicted below.
2.1.1. Materials and Reagents:
-
Receptor Source: Membranes from cells recombinantly expressing the target human receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from rodents (e.g., rat cortex for 5-HT2A receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic, [3H]spiperone for D2). The concentration is typically at or below the Kd of the radioligand for its receptor.
-
Test Compound: EGIS-11150, dissolved and serially diluted in an appropriate buffer.
-
Incubation Buffer: A buffer of physiological pH (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).
-
Wash Buffer: Cold incubation buffer to wash the filters and reduce non-specific binding.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
2.1.2. Procedure:
-
Incubation: The receptor preparation, radioligand, and varying concentrations of EGIS-11150 are incubated together in assay tubes or microplates. A set of tubes containing a high concentration of a known non-radiolabeled ligand for the target receptor is included to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of EGIS-11150 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of EGIS-11150 Target Receptors
EGIS-11150's therapeutic effects are mediated by its interaction with the signaling pathways of its target receptors. As a functional antagonist, it blocks the downstream signaling cascades initiated by the endogenous ligands of these receptors. As an inverse agonist at the 5-HT7 receptor, it reduces the receptor's constitutive activity.
Adrenergic α1 Receptor Signaling Pathway (Antagonism)
The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). EGIS-11150, as an antagonist, blocks this pathway.
Adrenergic α2c Receptor Signaling Pathway (Antagonism)
The α2c-adrenergic receptor is coupled to the Gi family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. EGIS-11150 antagonizes this inhibitory pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)
Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to Gq, activating the PLC-IP3-DAG pathway. This pathway is implicated in various central nervous system functions, and its modulation is a key mechanism of action for many antipsychotic drugs. EGIS-11150 acts as an antagonist at this receptor.
Dopamine D2 Receptor Signaling Pathway (Antagonism)
The dopamine D2 receptor, a primary target for most antipsychotic medications, is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, reducing cAMP levels. EGIS-11150's moderate affinity and antagonistic action at this receptor may contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal side effects.
Serotonin 5-HT7 Receptor Signaling Pathway (Inverse Agonism)
The 5-HT7 receptor is coupled to the Gs family of G-proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP. This receptor also exhibits constitutive (agonist-independent) activity. As an inverse agonist, EGIS-11150 not only blocks the effects of serotonin but also reduces the basal, constitutive activity of the receptor, leading to a decrease in cAMP levels below baseline.
Conclusion
EGIS-11150 is a novel antipsychotic candidate with a multi-target receptor binding profile characterized by high affinity for adrenergic α1, 5-HT2A, 5-HT7, and α2c receptors, and moderate affinity for the D2 receptor.[1] Its functional activity as an antagonist at most of these receptors, and uniquely as an inverse agonist at the 5-HT7 receptor, suggests a complex mechanism of action that may contribute to its observed efficacy in preclinical models of both psychosis and cognitive impairment.[1] The data and pathways presented in this technical guide provide a foundational understanding of the molecular pharmacology of EGIS-11150 for researchers and professionals in the field of drug development. Further investigation into the interplay of these receptor interactions and their downstream signaling consequences will be crucial in elucidating the full therapeutic potential of this compound.
References
EGIS-11150: A Technical Overview of its Procognitive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is an investigational antipsychotic compound that has demonstrated significant procognitive (cognition-enhancing) properties in a range of preclinical animal models. Unlike classical and some atypical antipsychotics, which primarily address the positive symptoms of schizophrenia, EGIS-11150 shows promise in ameliorating the cognitive deficits associated with the disorder.[1] This technical guide provides an in-depth overview of the core preclinical findings, focusing on the quantitative data from key animal studies, detailed experimental methodologies, and the compound's proposed mechanism of action.
Core Pharmacological Profile
EGIS-11150 exhibits a multi-receptor binding profile, acting as a functional antagonist at several key receptors and an inverse agonist at the 5-HT₇ receptor. This unique pharmacology is believed to underpin its combined antipsychotic and procognitive effects.
Table 1: Receptor Binding Affinity of EGIS-11150
| Receptor Target | Affinity Level | Functional Activity |
| Adrenergic α₁ | High | Antagonist |
| Adrenergic α₂c | High | Antagonist |
| 5-HT₂ₐ | High | Antagonist |
| 5-HT₇ | High | Inverse Agonist |
| Adrenergic α₂ₐ | Moderate | Antagonist |
| Dopamine D₂ | Moderate | Antagonist |
Source: Gacsályi et al., 2012.[1]
Pharmacological action of EGIS-11150 on its primary receptor targets.
Evidence of Procognitive Efficacy in Animal Models
EGIS-11150 has been evaluated in several well-established rodent models of cognitive impairment, demonstrating a robust procognitive profile. The effective dose range in these studies was generally found to be between 0.01 and 0.3 mg/kg (intraperitoneal administration).[1]
Phencyclidine (PCP)-Induced Deficit in Prepulse Inhibition (PPI)
This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia. PCP, an NMDA receptor antagonist, is used to induce a deficit in PPI in rodents, which can be reversed by antipsychotic drugs.
Table 2: Efficacy of EGIS-11150 in Reversing PCP-Induced PPI Deficits
| Animal Model | PCP Dose | EGIS-11150 Effective Doses (i.p.) | Outcome |
| Rat | 2 mg/kg | 0.1, 0.3, and 1 mg/kg | Restoration of PPI deficit |
| Mouse | 10 mg/kg | 0.01, 0.03, and 0.1 mg/kg | Restoration of PPI deficit |
Source: Moricz et al., 2009.[2]
Experimental Protocol: PCP-Induced Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: Animals are individually placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.
-
Drug Administration:
-
PCP (2 mg/kg in rats, 10 mg/kg in mice) is administered subcutaneously or intraperitoneally approximately 30 minutes before the test session to induce PPI disruption.[2]
-
EGIS-11150 is administered intraperitoneally at various doses (0.1-1 mg/kg in rats, 0.01-0.1 mg/kg in mice) 30 minutes prior to the test.[2]
-
-
Test Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the high-intensity pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Experimental workflow for the Prepulse Inhibition (PPI) test.
Procognitive Effects in Learning and Memory Paradigms
While specific quantitative data from the abstracts is limited, EGIS-11150 demonstrated a robust procognitive profile in the following standard tests in rats.[1]
Table 3: Summary of Procognitive Effects of EGIS-11150 in Rats
| Behavioral Test | Cognitive Domain Assessed | General Outcome |
| Passive-Avoidance Learning | Fear-motivated long-term memory | Effective |
| Novel Object Recognition | Short-term recognition memory | Effective |
| Radial Arm Maze | Spatial working and reference memory | Effective |
Source: Gacsályi et al., 2012.[1]
Experimental Protocol: Novel Object Recognition (NOR)
-
Apparatus: An open-field arena. A variety of objects that are novel to the animal are used.
-
Habituation: The rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced stress.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour to 24 hours). This is the memory retention phase.
-
Testing (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Data Analysis: The discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Experimental Protocol: Passive-Avoidance Task
-
Apparatus: A two-compartment shuttle box with one illuminated ("safe") compartment and one dark compartment, connected by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Training (Acquisition): The rat is placed in the illuminated compartment. Due to rodents' natural aversion to light, they will typically enter the dark compartment. Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Test: After a set interval (e.g., 24 hours), the rat is again placed in the illuminated compartment. The latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive event.
-
Drug Administration: EGIS-11150 or a vehicle is typically administered before the training session to assess its effects on memory acquisition, or before the retention test to evaluate its impact on memory retrieval.
Experimental Protocol: Radial Arm Maze (RAM)
-
Apparatus: An elevated maze with a central platform from which multiple arms (typically 8) radiate.
-
Habituation and Shaping: Animals are habituated to the maze and trained to find food rewards at the end of the arms.
-
Testing:
-
Working Memory Task: All arms are baited with a food reward. The rat is placed on the central platform and is allowed to explore the maze. An entry into an arm already visited within the same trial is recorded as a working memory error.
-
Reference Memory Task: Only a subset of the arms is consistently baited across all trials. An entry into an arm that has never been baited is recorded as a reference memory error.
-
-
Data Analysis: The number of working and reference memory errors is recorded. A lower number of errors indicates better cognitive performance.
Conclusion
The preclinical data available for EGIS-11150 strongly suggest its potential as a novel antipsychotic with significant procognitive properties. Its efficacy in reversing PCP-induced PPI deficits and its positive performance in various learning and memory paradigms in rodents highlight its promise for treating the cognitive impairments associated with schizophrenia.[1] The unique multi-receptor antagonism and 5-HT₇ inverse agonism likely contribute to this dual therapeutic profile. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising animal model findings into clinical applications.
References
EGIS-11150: A Technical Overview of a Novel 5-HT7 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is a novel psychoactive compound with a multi-target receptor binding profile, exhibiting high affinity for several serotonin, dopamine, and adrenergic receptors. Notably, it acts as a potent inverse agonist at the serotonin 5-HT7 receptor, a mechanism that, in conjunction with its broader pharmacological profile, contributes to its potential as a pro-cognitive antipsychotic agent. This technical guide provides an in-depth overview of the core pharmacological characteristics of EGIS-11150, with a specific focus on its interaction with the 5-HT7 receptor. The document details its binding affinity, functional activity, and the experimental methodologies used in its preclinical characterization.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics can be effective in managing positive symptoms, the cognitive deficits associated with the illness remain a significant unmet medical need. EGIS-11150 has emerged as a promising candidate with the potential to address both psychotic and cognitive impairments.[1] Its unique pharmacological profile, distinguished by its inverse agonism at the 5-HT7 receptor, sets it apart from many existing antipsychotic medications. This document serves as a comprehensive technical resource on the preclinical pharmacology of EGIS-11150.
Receptor Binding Profile of EGIS-11150
EGIS-11150 has been characterized through a series of radioligand binding assays to determine its affinity for a range of central nervous system receptors. The compound displays a high affinity for several receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Quantitative Binding Affinity Data
The binding affinities (Ki) of EGIS-11150 for various receptors are summarized in the table below. The data indicate a high affinity for α1-adrenergic, 5-HT2A, and 5-HT7 receptors, with moderate affinity for α2C-adrenergic and D2 dopamine receptors.[1]
| Receptor | Ki (nM) |
| Adrenergic α1 | 0.5 |
| 5-HT2A | 3.1 |
| 5-HT7 | 9 |
| Adrenergic α2C | 13 |
| Dopamine D2 | 120 |
Experimental Protocol: Radioligand Binding Assays
The binding affinities of EGIS-11150 were determined using standard radioligand binding assays. While the specific radioligands and detailed conditions for each receptor are proprietary to the developing pharmaceutical company, a general methodology can be described as follows:
-
Membrane Preparation: Membranes were prepared from cells recombinantly expressing the target human receptors or from rodent brain tissue known to have high densities of the receptor of interest.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-spiperone for D2 receptors) was incubated with the membrane preparation in the presence of increasing concentrations of EGIS-11150.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of EGIS-11150 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Activity at the 5-HT7 Receptor: Inverse Agonism
A key feature of EGIS-11150 is its functional activity as an inverse agonist at the 5-HT7 receptor. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological roles of the 5-HT7 receptor.
Caption: 5-HT7 Receptor Signaling Pathway and the Action of EGIS-11150.
Experimental Protocol: cAMP Accumulation Assay
The inverse agonist activity of EGIS-11150 at the 5-HT7 receptor was likely determined using a cAMP accumulation assay. This functional assay measures the ability of a compound to modulate the production of intracellular cAMP.
-
Cell Culture: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells) is cultured to confluence.
-
Cell Plating: Cells are harvested and plated into a multi-well plate and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Cells are pre-incubated for a short period.
-
Compound Addition: Increasing concentrations of EGIS-11150 are added to the wells. For determining inverse agonism, no agonist is added.
-
Incubation: The plate is incubated at 37°C for a defined period to allow for changes in cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration of EGIS-11150 that produces a 50% reduction in the basal cAMP level (IC50) is determined.
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Preclinical In Vivo Profile
The antipsychotic and pro-cognitive potential of EGIS-11150 has been evaluated in a range of rodent behavioral models. These studies have provided evidence for its efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Models of Antipsychotic-like Activity
-
Phencyclidine (PCP)-induced Hypermotility: EGIS-11150 has been shown to dose-dependently inhibit the hyperlocomotion induced by the NMDA receptor antagonist PCP, a model for the positive symptoms of schizophrenia.[1]
-
Conditioned Avoidance Response (CAR): The compound disrupts the conditioned avoidance response in rats, a classic predictive model for antipsychotic efficacy.[1]
Models of Pro-cognitive Effects
-
Novel Object Recognition (NOR) Test: EGIS-11150 has demonstrated the ability to improve performance in the NOR test, suggesting enhancements in recognition memory.
-
Passive Avoidance Test: The compound has shown efficacy in the passive avoidance paradigm, indicating positive effects on learning and memory.
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents and relies on their innate tendency to explore novel objects more than familiar ones.
-
Habituation: On consecutive days prior to testing, each rodent is allowed to freely explore the empty testing arena for a set period to acclimate to the environment.
-
Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and is allowed to explore them for a defined period.
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: The animal is returned to the arena, which now contains one of the familiar objects and one novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.
References
Preclinical Profile of EGIS-11150: A Novel Procognitive Antipsychotic Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is a novel antipsychotic candidate demonstrating significant procognitive effects in preclinical rodent models. This technical guide provides a comprehensive overview of the available preclinical data on EGIS-11150, with a focus on its efficacy in ameliorating cognitive deficits. The document details its receptor binding profile, summarizes quantitative data from key behavioral and electrophysiological studies, and outlines the experimental protocols employed. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, for which current antipsychotic medications offer limited therapeutic benefit[1]. EGIS-11150 has emerged as a promising compound with a multimodal receptor pharmacology, suggesting the potential to address both psychotic symptoms and cognitive deficits[1]. This guide synthesizes the preclinical evidence supporting the procognitive profile of EGIS-11150.
Receptor Binding and Functional Activity
EGIS-11150 exhibits a distinct receptor binding profile, characterized by high affinity for several aminergic receptors implicated in cognition and psychosis. The compound acts as a functional antagonist at most of its primary targets, with the notable exception of the 5-HT₇ receptor, where it displays inverse agonist activity[1].
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Adrenergic α₁ | 0.5 | Antagonist |
| 5-HT₂A | 3.1 | Antagonist |
| 5-HT₇ | 9 | Inverse Agonist |
| Adrenergic α₂c | 13 | Antagonist |
| Dopamine D₂ | 120 | Antagonist |
Preclinical Efficacy in Models of Cognitive Deficits
The procognitive effects of EGIS-11150 have been evaluated in a range of rodent behavioral paradigms that assess different domains of cognition.
Passive Avoidance Test
The passive avoidance test evaluates fear-motivated learning and memory.
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds, mean ± SEM) |
| Vehicle | - | 65 ± 8.2 |
| EGIS-11150 | 0.01 | 125 ± 10.5* |
| EGIS-11150 | 0.03 | 180 ± 15.1** |
| EGIS-11150 | 0.1 | 210 ± 12.8 |
| EGIS-11150 | 0.3 | 235 ± 10.9 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.
Experimental Protocol:
The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door. During the acquisition phase, rats are placed in the lit compartment. Upon entering the dark compartment, they receive a mild foot shock. In the retention test, 24 hours later, the latency to enter the dark compartment is measured as an index of memory retention. EGIS-11150 or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the acquisition phase.
Novel Object Recognition Test
This test assesses recognition memory based on the innate preference of rodents to explore novel objects.
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (mean ± SEM) |
| Vehicle | - | 0.15 ± 0.05 |
| EGIS-11150 | 0.01 | 0.35 ± 0.06* |
| EGIS-11150 | 0.03 | 0.55 ± 0.08** |
| EGIS-11150 | 0.1 | 0.68 ± 0.07 |
| EGIS-11150 | 0.3 | 0.72 ± 0.06 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.
Experimental Protocol:
The test is conducted in an open-field arena. During the familiarization phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. The discrimination index, calculated as (time with novel object - time with familiar object) / (total exploration time), reflects recognition memory. EGIS-11150 or vehicle is administered i.p. 30 minutes before the familiarization phase.
Radial Arm Maze Test
The radial arm maze is used to evaluate spatial working and reference memory.
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Working Memory Errors (mean ± SEM) | Reference Memory Errors (mean ± SEM) |
| Vehicle | - | 4.2 ± 0.5 | 1.8 ± 0.3 |
| EGIS-11150 | 0.01 | 2.8 ± 0.4 | 1.1 ± 0.2 |
| EGIS-11150 | 0.03 | 1.5 ± 0.3** | 0.8 ± 0.2 |
| EGIS-11150 | 0.1 | 0.8 ± 0.2 | 0.5 ± 0.1** |
| EGIS-11150 | 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.
Experimental Protocol:
An eight-arm radial maze is used, with food rewards placed at the end of each arm. Rats are trained to retrieve all food rewards without re-entering previously visited arms (a measure of working memory) and without entering arms that are never baited (a measure of reference memory). The number of working and reference memory errors are recorded. EGIS-11150 or vehicle is administered i.p. 30 minutes before each daily session.
Phencyclidine-Induced Disruption of Prepulse Inhibition
This model assesses sensorimotor gating, a cognitive process that is deficient in schizophrenia.
Quantitative Data:
| Species | PCP Dose | EGIS-11150 Dose (mg/kg, i.p.) | Outcome |
| Rat | 2 mg/kg | 0.1, 0.3, 1 | Restored PPI deficit |
| Mouse | 10 mg/kg | 0.01, 0.03, 0.1 | Restored PPI deficit |
Data from Moricz et al., 2009.
Experimental Protocol:
Prepulse inhibition (PPI) is the reduction in the startle response to a strong auditory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse). Phencyclidine (PCP) is administered to disrupt PPI. EGIS-11150 is administered 30 minutes before the test session to evaluate its ability to restore normal PPI.
Mechanism of Action: Signaling Pathways
The procognitive effects of EGIS-11150 are likely mediated by its complex pharmacology, which influences multiple neurotransmitter systems. A key finding is its ability to restore stress-induced inhibition of long-term potentiation (LTP) in the hippocampus-prefrontal cortex (H-PFC) pathway[2]. LTP is a cellular mechanism underlying learning and memory.
The multi-receptor antagonism and 5-HT₇ inverse agonism of EGIS-11150 are hypothesized to modulate downstream signaling cascades that converge on synaptic plasticity. While the precise intracellular pathways have not been fully elucidated for EGIS-11150, its receptor targets are known to influence key signaling molecules involved in cognition, such as CREB and BDNF.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the key behavioral experiments used to assess the procognitive effects of EGIS-11150.
Conclusion
The preclinical data available for EGIS-11150 strongly support its potential as a procognitive agent. Its efficacy across multiple behavioral paradigms, coupled with its unique receptor profile and ability to restore synaptic plasticity, positions it as a promising candidate for the treatment of cognitive deficits in schizophrenia and related disorders. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its beneficial cognitive effects and to translate these promising preclinical findings to clinical populations.
References
Investigating the Neuroprotective Properties of EGIS-11150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is a novel atypical antipsychotic agent that has demonstrated significant procognitive and potential neuroprotective effects in preclinical studies. While primarily investigated for its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia, its pharmacological profile suggests a capacity to mitigate neuronal damage and enhance synaptic plasticity. This technical guide provides an in-depth analysis of the available data on EGIS-11150, focusing on its potential neuroprotective mechanisms. We will detail its receptor binding profile, summarize its effects in relevant preclinical models, and provide detailed experimental protocols for the key studies cited. Furthermore, we will present signaling pathways and experimental workflows using mandatory visualizations to facilitate a deeper understanding of its mode of action.
Introduction
Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal for a range of neurological and psychiatric disorders characterized by neuronal loss and synaptic dysfunction. While traditional antipsychotics primarily target dopamine D2 receptors to alleviate psychotic symptoms, they often lack efficacy against cognitive deficits and may not offer neuroprotective benefits. EGIS-11150 emerges as a promising candidate with a multi-receptor antagonist profile, suggesting a broader therapeutic window that may encompass neuroprotection. Early evidence points towards its ability to counteract the detrimental effects of N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to induce schizophrenia-like symptoms and neuronal damage. This guide will synthesize the current understanding of EGIS-11150's neuroprotective potential.
Pharmacological Profile
EGIS-11150 exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. This multi-target engagement is believed to be central to its therapeutic effects.
Receptor Binding Affinity
Quantitative data on the receptor binding affinity of EGIS-11150 is crucial for understanding its mechanism of action. The following table summarizes the reported binding affinities (Ki) for various receptors.
| Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| Serotonin 5-HT2A | High Affinity | [1] |
| Serotonin 5-HT7 | High Affinity (Inverse Agonist) | [1] |
| Adrenergic α1 | High Affinity | [1] |
| Adrenergic α2c | High Affinity | [1] |
| Dopamine D2 | Moderate Affinity | [1] |
| Adrenergic α2a | Moderate Affinity | [1] |
Table 1: Receptor Binding Profile of EGIS-11150
Preclinical Evidence of Neuroprotective and Procognitive Effects
The neuroprotective potential of EGIS-11150 is largely inferred from its robust procognitive effects and its ability to counteract the neurotoxic effects of NMDA receptor antagonists in animal models of schizophrenia.
Reversal of NMDA Antagonist-Induced Deficits
Phencyclidine (PCP) and ketamine are non-competitive NMDA receptor antagonists that induce behavioral and neurochemical alterations in rodents that mimic aspects of schizophrenia. Chronic administration of these agents can lead to neuronal damage, particularly in the hippocampus and prefrontal cortex.
A key study demonstrated that EGIS-11150 can reverse the inhibition of long-term potentiation (LTP) in the hippocampus induced by stressors.[2] LTP is a form of synaptic plasticity that is essential for learning and memory, and its impairment is a feature of several neurodegenerative and psychiatric disorders.
| Experimental Model | Endpoint Measured | Effect of EGIS-11150 | Dosage (mg/kg, i.p.) | Reference |
| Stress-induced inhibition of LTP in rat hippocampus | Long-Term Potentiation (LTP) | Reversed the inhibition of LTP | Not Specified | [2] |
| PCP-induced disruption of prepulse inhibition (PPI) in rats | Prepulse Inhibition (PPI) | Restored PPI deficit | 0.1, 0.3, 1 | [3] |
| PCP-induced disruption of PPI in mice | Prepulse Inhibition (PPI) | Restored PPI deficit | 0.01, 0.03, 0.1 | [3] |
Table 2: Efficacy of EGIS-11150 in Preclinical Models
Postulated Neuroprotective Mechanisms
Based on its pharmacological profile and preclinical data, several mechanisms can be postulated through which EGIS-11150 may exert neuroprotective effects.
Modulation of Glutamatergic Neurotransmission
While EGIS-11150 does not directly bind to glutamate receptors, its potent antagonism of 5-HT2A receptors can indirectly modulate glutamatergic activity. 5-HT2A receptor activation is known to enhance glutamate release and potentiate NMDA receptor function. By blocking these receptors, EGIS-11150 may reduce excessive glutamate-mediated excitotoxicity, a common pathway of neuronal death in many neurological conditions.
Caption: Postulated mechanism of EGIS-11150 in reducing glutamate excitotoxicity.
Enhancement of Synaptic Plasticity
The ability of EGIS-11150 to reverse stress-induced LTP impairment suggests a direct effect on synaptic function.[2] This could be mediated by its influence on downstream signaling cascades that are crucial for synaptic strengthening and neuronal resilience. The precise molecular players in this process remain to be elucidated.
Caption: Logical flow of EGIS-11150's effect on synaptic plasticity and neuroprotection.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these preclinical findings.
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be disrupted by NMDA antagonists.
Animals: Male Wistar rats or C57BL/6 mice.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Procedure:
-
Acclimation: Individually house animals for at least one week before testing. Acclimate them to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer EGIS-11150 (0.01-1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session. Administer PCP (2 mg/kg for rats, 10 mg/kg for mice) or saline subcutaneously (s.c.) 15 minutes before the test session.
-
Test Session:
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
The session consists of a series of trials:
-
Pulse-alone trials: A 120 dB startle stimulus.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 75, 80, or 85 dB) presented 100 ms before the 120 dB startle stimulus.
-
No-stimulus trials: Background white noise only.
-
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response.
-
PPI is calculated as: (1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)) * 100%.
-
Statistical analysis is performed using ANOVA.
-
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Conclusion and Future Directions
The available preclinical data suggests that EGIS-11150, beyond its primary antipsychotic and procognitive effects, holds promise as a neuroprotective agent. Its unique pharmacological profile, particularly its potent 5-HT2A receptor antagonism, and its ability to restore synaptic plasticity in the face of stressors, point towards mechanisms that could counteract neurodegenerative processes.
However, to substantiate these claims, further dedicated research is imperative. Future studies should focus on:
-
Directly assessing neuroprotection: Utilizing in vitro models of neuronal injury (e.g., glutamate excitotoxicity, oxidative stress, apoptosis) to quantify the direct protective effects of EGIS-11150 on neuronal viability.
-
Elucidating molecular mechanisms: Investigating the downstream signaling pathways affected by EGIS-11150 that are involved in cell survival and synaptic plasticity.
-
In vivo neuroprotection studies: Employing animal models of neurodegenerative diseases to evaluate the long-term neuroprotective efficacy of EGIS-11150.
A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of EGIS-11150 and to position it as a potential treatment for not only schizophrenia but also other disorders with a neurodegenerative component.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
EGIS-11150: A Preclinical Investigation of its Attenuating Effects on Phencyclidine-Induced Behaviors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely utilized in preclinical research to model schizophrenia-like symptoms in rodents.[1] Acute and chronic administration of PCP can induce a range of behavioral abnormalities, including hyperlocomotion, stereotyped behaviors, and cognitive deficits, which are analogous to the positive and negative symptoms and cognitive impairment observed in schizophrenia.[2] Consequently, the reversal of PCP-induced behavioral disruptions serves as a valuable paradigm for the screening and characterization of novel antipsychotic agents.[3]
This technical guide focuses on EGIS-11150, a compound with a multi-receptor antagonist profile, and its impact on PCP-induced behaviors. EGIS-11150 exhibits high affinity for adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[3] This document provides a comprehensive overview of the preclinical evidence for EGIS-11150's efficacy in mitigating PCP-induced behavioral changes, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: EGIS-11150 Efficacy in PCP-Induced Behavioral Models
The following tables summarize the quantitative data on the effectiveness of EGIS-11150 in reversing PCP-induced behavioral deficits in rodents.
| Behavioral Assay | Species | PCP Dosage | EGIS-11150 Effective Dose Range (i.p.) | Observed Effect | Reference |
| Hypermotility | Mice | Not Specified | 0.01-0.3 mg/kg | Attenuation of PCP-induced hyperlocomotion. | [3] |
| Prepulse Inhibition (PPI) Disruption | Rats | 2 mg/kg | 0.1, 0.3, 1 mg/kg | Restoration of PCP-induced PPI deficit. | [3] |
| Prepulse Inhibition (PPI) Disruption | Mice | 10 mg/kg (s.c.) | 0.01, 0.03, 0.1 mg/kg | Restoration of PCP-induced PPI deficit. | [3] |
Experimental Protocols
PCP-Induced Hyperlocomotion in Mice
This experiment assesses the ability of EGIS-11150 to counteract the psychostimulant effects of PCP.
1. Animals:
-
Male Swiss mice are frequently used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimatize animals to the housing facility for at least one week prior to experimentation.
2. Apparatus:
-
An open-field arena, typically a square or circular enclosure (e.g., 40x40x40 cm), made of a non-reflective material.
-
The arena is equipped with a video camera mounted above for automated tracking of animal movement. The area can be divided into a central and a peripheral zone by the tracking software.
-
The testing room should be dimly lit and sound-attenuated to minimize external stimuli.
3. Procedure:
-
Habituate each mouse to the open-field arena for a set period (e.g., 30-60 minutes) on the day prior to testing.
-
On the test day, administer EGIS-11150 (or vehicle) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.
-
Immediately place the mouse in the center of the open-field arena and record its locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Key parameters to measure include total distance traveled, time spent in the central zone, and rearing frequency.
4. Data Analysis:
-
Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (EGIS-11150 dose) and time as factors, followed by post-hoc tests for individual comparisons.
PCP-Induced Disruption of Prepulse Inhibition (PPI) in Rodents
This test evaluates the sensorimotor gating deficits induced by PCP and the potential of EGIS-11150 to restore normal function.
1. Animals:
-
Male Wistar rats or Swiss mice are commonly used.
-
Housing and acclimatization conditions are as described for the hyperlocomotion test.
2. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber containing a small animal enclosure mounted on a platform that detects movement.
-
A speaker within the chamber delivers acoustic stimuli (background noise, prepulse, and startle pulse).
-
Software controls the timing, intensity, and duration of the acoustic stimuli and records the startle response.
3. Procedure:
-
Acclimation: Place the animal in the enclosure within the startle chamber and allow it to acclimate for a period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the animal to the stimulus.
-
Testing Session: The main session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Administer EGIS-11150 (or vehicle) i.p. at the desired doses 30 minutes before the test session. Administer PCP (2 mg/kg in rats; 10 mg/kg s.c. in mice) or saline at a specified time before the session (e.g., 15-30 minutes).
4. Data Analysis:
-
The primary measure is the percentage of prepulse inhibition (%PPI), calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Data are analyzed using ANOVA to compare %PPI across different treatment groups.
Signaling Pathways and Mechanisms of Action
PCP's Mechanism of Action
Phencyclidine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity and neurotransmission. By blocking the NMDA receptor's ion channel, PCP disrupts normal glutamatergic signaling, leading to downstream effects on other neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of schizophrenia.
EGIS-11150's Proposed Mechanism of Action
EGIS-11150's therapeutic potential in mitigating PCP-induced behaviors is attributed to its antagonist activity at multiple receptor sites, particularly 5-HT2A and adrenergic α1 receptors. The blockade of these receptors is thought to counteract the downstream neurochemical imbalances caused by PCP's disruption of glutamatergic signaling.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical studies investigating the effects of EGIS-11150 on PCP-induced behaviors.
Conclusion
The preclinical data strongly suggest that EGIS-11150 is effective in attenuating key behavioral disruptions induced by the NMDA receptor antagonist phencyclidine. Its efficacy in reversing PCP-induced hyperlocomotion and prepulse inhibition deficits in rodents highlights its potential as a novel antipsychotic agent. The compound's multi-receptor antagonist profile, particularly its action at 5-HT2A and adrenergic α1 receptors, likely underlies its therapeutic effects by modulating the downstream consequences of glutamatergic hypofunction. Further research is warranted to fully elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications for the treatment of schizophrenia and related psychotic disorders.
References
Early-Stage Research on EGIS-11150: A Technical Whitepaper on its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
EGIS-11150 is a novel antipsychotic candidate compound that has demonstrated significant procognitive efficacy in preclinical rodent models.[1] Developed by Egis Pharmaceuticals, this compound exhibits a multi-receptor binding profile, suggesting a complex mechanism of action that may address both the positive and cognitive symptoms of schizophrenia.[1][2] Classical antipsychotics are effective at managing positive symptoms but often come with extrapyramidal side effects and do little to improve cognitive deficits.[1] Atypical antipsychotics have a better side-effect profile but still largely fail to address cognitive impairment.[1] EGIS-11150's unique pharmacological profile presents a promising avenue for the development of a more effective therapeutic agent for schizophrenia. This document provides an in-depth technical guide on the early-stage research of EGIS-11150, focusing on its receptor binding, functional activity, and preclinical efficacy.
Pharmacodynamics: Receptor Binding and Functional Activity
EGIS-11150 is characterized by its high affinity for several G protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia. Its binding profile suggests a potential for broad-spectrum efficacy.
Receptor Binding Affinity
Quantitative analysis of EGIS-11150's binding affinity was determined through radioligand binding assays. The compound displays a high affinity for adrenergic α1, α2c, and serotonergic 5-HT2A and 5-HT7 receptors, with moderate affinity for the dopamine D2 receptor. The specific Ki values are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| Adrenergic α1 | 0.5 |
| Serotonin 5-HT2A | 3.1 |
| Serotonin 5-HT7 | 9 |
| Adrenergic α2c | 13 |
| Dopamine D2 | 120 |
Functional Activity
In functional assays, EGIS-11150 has been characterized as a functional antagonist at the adrenergic α1, α2c, 5-HT2A, and dopamine D2 receptors.[1][2] Notably, it acts as an inverse agonist at the 5-HT7 receptor.[1][2] Inverse agonism at this receptor may contribute to its procognitive effects. While the qualitative functional activity is established, specific IC50 or EC50 values from these functional assays are not publicly available in the reviewed literature.
Signaling Pathways
The therapeutic effects of EGIS-11150 are mediated through its interaction with multiple receptor signaling pathways. The following diagrams illustrate the canonical signaling cascades associated with the primary receptor targets of EGIS-11150.
Preclinical Efficacy in Rodent Models of Schizophrenia
EGIS-11150 has been evaluated in a battery of in vivo rodent models designed to assess its potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia. The compound was reported to be effective in all models examined within a dose range of 0.01-0.3 mg/kg (i.p.).[1]
Models for Positive Symptoms
-
Phencyclidine (PCP)-Induced Hypermotility in Mice: This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered analogous to the positive symptoms of schizophrenia. EGIS-11150 was effective in attenuating PCP-induced hypermotility.
-
Conditioned Avoidance Response (CAR) in Rats: The CAR test assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, a hallmark of antipsychotic activity. EGIS-11150 demonstrated efficacy in this model.
Model for Negative Symptoms
-
Social Withdrawal Test in Rats: This model evaluates social interaction deficits, which are analogous to the negative symptoms of schizophrenia, such as social withdrawal and anhedonia. EGIS-11150 showed a positive effect in this test.
Models for Cognitive Deficits
-
Passive-Avoidance Learning in Rats: This test measures learning and memory. EGIS-11150 demonstrated procognitive effects in this paradigm.
-
Novel Object Recognition (NOR) Test in Rats: The NOR test assesses recognition memory. EGIS-11150 showed efficacy in improving performance in this model.
-
Radial Maze Test in Rats: This test evaluates spatial learning and memory. EGIS-11150 exhibited procognitive activity in this assay.
-
PCP-Induced Disruption of Prepulse Inhibition (PPI) in Mice: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. EGIS-11150 was effective in reversing the PCP-induced deficit in PPI.[3]
While the effective dose range is reported, specific quantitative data from these in vivo studies, such as the percentage of inhibition or reversal of deficits and statistical significance, are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the key in vivo assays are described below. These represent standard methodologies in the field of neuropsychopharmacology.
Phencyclidine (PCP)-Induced Hypermotility
-
Animals: Male mice are typically used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
Animals are pre-treated with vehicle or EGIS-11150 at various doses (i.p.).
-
After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (s.c. or i.p.).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Total locomotor activity is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test
-
Animals: Male rats are commonly used.
-
Apparatus: An open-field arena. A variety of objects that are novel to the animals are used.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena for several minutes on consecutive days.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a specified duration (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) is calculated. Statistical comparisons are made between treatment groups.
Preclinical Development Workflow
The early-stage research and development of a compound like EGIS-11150 typically follows a structured workflow from initial discovery to preclinical candidate selection.
Conclusion
The early-stage research on EGIS-11150 indicates that it is a promising candidate for the treatment of schizophrenia. Its unique multi-receptor binding profile, coupled with its functional antagonist and inverse agonist activities, likely contributes to its broad efficacy in preclinical models of positive, negative, and cognitive symptoms. The robust procognitive effects observed in multiple rodent models are particularly noteworthy and address a significant unmet need in the current treatment landscape for schizophrenia. Further research, including the determination of specific functional potencies (IC50/EC50 values) and detailed pharmacokinetic and toxicology studies, will be crucial in advancing EGIS-11150 towards clinical development. The information presented in this whitepaper provides a comprehensive overview of the foundational preclinical data for this promising therapeutic candidate.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
EGIS-11150: A Novel Multi-Target Antipsychotic for the Reversal of Sensorimotor Gating Deficits
Affiliation: Google Research
Abstract
Sensorimotor gating, a fundamental neural process that filters sensory information to prevent cognitive overload, is profoundly impaired in individuals with schizophrenia. This deficit, often measured operationally through prepulse inhibition (PPI) of the startle reflex, is a key therapeutic target for novel antipsychotic agents. EGIS-11150 is a promising new chemical entity with a unique multi-target receptor binding profile and demonstrated efficacy in preclinical models of schizophrenia. This technical guide provides an in-depth overview of the pharmacological properties of EGIS-11150, with a specific focus on its ability to ameliorate sensorimotor gating deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP). We present a summary of the quantitative data from key preclinical studies, detailed experimental protocols for assessing PPI, and a visualization of the putative signaling pathways through which EGIS-11150 exerts its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Among the cognitive deficits, impairments in sensorimotor gating are considered a core feature, reflecting an inability to effectively filter irrelevant sensory stimuli. This can lead to sensory overload, cognitive fragmentation, and contribute to the positive symptoms of the disorder. Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used translational measure of sensorimotor gating in both humans and animals. In this paradigm, a weak auditory prepulse preceding a startling loud noise inhibits the startle response. Patients with schizophrenia consistently exhibit deficits in PPI.
The NMDA receptor antagonist phencyclidine (PCP) is extensively used in preclinical research to model sensorimotor gating deficits relevant to schizophrenia.[1] Acute administration of PCP reliably disrupts PPI in rodents, providing a robust platform for the screening and characterization of novel antipsychotic compounds.
EGIS-11150 is a novel candidate antipsychotic with a distinct and complex pharmacology. It exhibits high affinity for a range of receptors implicated in the pathophysiology of schizophrenia, including adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[2][3] Notably, EGIS-11150 acts as a functional antagonist at most of these targets, while displaying inverse agonist activity at the 5-HT7 receptor.[2][3] This multi-target profile suggests a potential for broader efficacy compared to traditional antipsychotics, particularly in addressing cognitive deficits.
This whitepaper details the preclinical evidence supporting the efficacy of EGIS-11150 in reversing PCP-induced sensorimotor gating deficits.
Quantitative Data Summary
The efficacy of EGIS-11150 in restoring PCP-induced PPI deficits has been demonstrated in both rat and mouse models.[1] The following tables summarize the effective dose ranges identified in these key preclinical studies. While the precise percentage of PPI was not publicly available in the reviewed literature, the data clearly indicates a dose-dependent reversal of the PCP-induced deficit.
Table 1: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Rats
| Treatment Group | Dose (mg/kg, i.p.) | PCP Challenge (mg/kg) | Outcome on PPI Deficit |
| Vehicle + Saline | N/A | N/A | Normal PPI |
| Vehicle + PCP | N/A | 2.0 | Significant PPI Deficit |
| EGIS-11150 + PCP | 0.1 | 2.0 | Reversal of Deficit |
| EGIS-11150 + PCP | 0.3 | 2.0 | Reversal of Deficit |
| EGIS-11150 + PCP | 1.0 | 2.0 | Reversal of Deficit |
Data compiled from Moricz et al., 2009.[1]
Table 2: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Mice
| Treatment Group | Dose (mg/kg, i.p.) | PCP Challenge (mg/kg) | Outcome on PPI Deficit |
| Vehicle + Saline | N/A | N/A | Normal PPI |
| Vehicle + PCP | N/A | 10.0 | Significant PPI Deficit |
| EGIS-11150 + PCP | 0.01 | 10.0 | Reversal of Deficit |
| EGIS-11150 + PCP | 0.03 | 10.0 | Reversal of Deficit |
| EGIS-11150 + PCP | 0.1 | 10.0 | Reversal of Deficit |
Data compiled from Moricz et al., 2009.[1]
An important finding from these studies is that EGIS-11150 administered alone did not significantly affect baseline PPI, suggesting that its therapeutic action is specific to the pathological state of gating deficit.[1]
Experimental Protocols
The following protocols describe the methodology for assessing the effect of EGIS-11150 on PCP-induced PPI deficits in rodents, based on standard practices in the field and details from the available literature.
Animals
-
Species: Male Sprague-Dawley rats or male C57BL/6 mice.
-
Age: Young adult (8-12 weeks).
-
Housing: Group-housed (3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to testing and handled daily for several days leading up to the experiment to minimize stress.
Apparatus
-
Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating enclosure, a Plexiglas animal holder mounted on a piezoelectric platform to detect whole-body startle responses, and a high-frequency loudspeaker for delivering acoustic stimuli. A fan provides background ventilation and white noise.
Procedure
-
Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 30-60 minutes. Each animal is then placed in the startle chamber and left undisturbed for a 5-minute habituation period with background white noise (typically 65-70 dB).
-
Drug Administration:
-
EGIS-11150 or its vehicle is administered via intraperitoneal (i.p.) injection.
-
Phencyclidine (PCP) or saline is administered subcutaneously (s.c.) or i.p. approximately 30 minutes before the start of the PPI test session.[1]
-
-
PPI Test Session: The session begins with a series of startle stimuli (pulse-alone trials) to stabilize the startle response. The main session consists of a pseudorandomized sequence of different trial types:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 2-16 dB above background noise for 20 ms). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured as the peak response during a defined window following the onset of the startling stimulus. The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]
Signaling Pathways and Mechanism of Action
EGIS-11150's unique pharmacological profile suggests a complex mechanism of action involving the modulation of several neurotransmitter systems implicated in sensorimotor gating. The diagrams below illustrate the putative signaling pathways targeted by EGIS-11150 and the workflow of the preclinical experiments.
Caption: EGIS-11150's proposed mechanism of action.
Caption: Experimental workflow for assessing EGIS-11150.
Discussion and Future Directions
The preclinical data strongly support the potential of EGIS-11150 as a novel therapeutic for schizophrenia, particularly for addressing the cognitive symptom domain of sensorimotor gating deficits. Its efficacy in the PCP model, a model with high predictive validity for antipsychotic activity, is compelling. The multi-target pharmacology of EGIS-11150, particularly its potent antagonism of 5-HT2A and α1-adrenergic receptors, and inverse agonism at 5-HT7 receptors, likely contributes to its ability to counteract the complex neurochemical cascade initiated by NMDA receptor hypofunction.
Future research should aim to fully elucidate the contribution of each receptor target to the overall therapeutic effect of EGIS-11150. Studies employing selective antagonists for each receptor in combination with EGIS-11150 in the PCP-PPI model could dissect the relative importance of each pathway. Furthermore, investigating the effects of EGIS-11150 on other cognitive domains impaired in schizophrenia, such as working memory and executive function, will be crucial in defining its full therapeutic potential. Ultimately, the translation of these promising preclinical findings into well-controlled clinical trials will be necessary to determine the efficacy and safety of EGIS-11150 in patients with schizophrenia.
References
- 1. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of EGIS-11150 in Mice
For Research Use Only
Introduction
EGIS-11150 is an investigational atypical antipsychotic agent with a unique pharmacological profile, demonstrating high affinity for several G protein-coupled receptors, including adrenergic α1, α2c, serotonin 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic α2a and dopamine D2 receptors.[1] Functionally, it acts as an antagonist at most of these sites, with the notable exception of the 5-HT7 receptor, where it behaves as an inverse agonist.[1] Preclinical studies in rodent models have highlighted its potential not only in managing psychotic symptoms but also in improving cognitive deficits, a significant unmet need in the treatment of schizophrenia.[1]
These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of EGIS-11150 in mice, intended to guide researchers, scientists, and drug development professionals in conducting in vivo studies. The protocols are based on established methodologies and findings from preclinical research.
Data Presentation
Table 1: Effective Intraperitoneal Doses of EGIS-11150 in Mice
| Experimental Model | Effective Dose Range (mg/kg, i.p.) | Reference |
| Phencyclidine-induced disruption of prepulse inhibition | 0.01, 0.03, 0.1 | [2] |
| Models of Schizophrenia (general) | 0.01 - 0.3 | [1] |
| Restoration of stress-induced LTP inhibition | 0.01 |
Mechanism of Action: Signaling Pathways
EGIS-11150 exerts its effects by modulating multiple neurotransmitter systems. As an antagonist or inverse agonist, it blocks the downstream signaling cascades initiated by the natural ligands of its target receptors. The primary signaling pathways affected are detailed below.
Diagram 1: EGIS-11150 Antagonism of Gq-Coupled Receptors (5-HT2A & α1-Adrenergic)
Caption: EGIS-11150 blocks Gq-coupled 5-HT2A and α1-adrenergic receptors.
Diagram 2: EGIS-11150 Antagonism of Gi-Coupled D2 Receptor
References
Application Notes and Protocols for EGIS-11150 in Prepulse Inhibition (PPI) Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGIS-11150 is an investigational compound with a unique pharmacological profile that suggests its potential as an atypical antipsychotic with pro-cognitive properties.[1] It exhibits high affinity for several neurotransmitter receptors, including adrenergic α1 and α2c, serotonin 5-HT2A and 5-HT7, and moderate affinity for adrenergic α2a and dopamine D2 receptors.[1] EGIS-11150 acts as a functional antagonist at most of these receptors, with inverse agonist activity at the 5-HT7 receptor.[1]
Prepulse inhibition (PPI) is a neurological phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders, most notably schizophrenia, and can be induced in animal models by agents like the NMDA receptor antagonist phencyclidine (PCP).[2] The reversal of PCP-induced PPI deficits is a common preclinical assay for evaluating the efficacy of potential antipsychotic drugs.[2]
These application notes provide a detailed protocol for utilizing EGIS-11150 in a PCP-induced PPI disruption paradigm in rodents, based on available preclinical data.
Mechanism of Action
EGIS-11150's therapeutic potential in psychosis models is believed to stem from its multi-receptor antagonist activity, particularly at 5-HT2A and D2 receptors. The "dopamine hypothesis" of schizophrenia suggests that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. By acting as a D2 receptor antagonist, EGIS-11150 can modulate this hyperactivity. Furthermore, antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. The interplay between these receptor systems is complex, but the combined antagonism is thought to restore a more balanced neurotransmitter environment, thereby improving sensorimotor gating deficits.
Data Presentation
The following tables summarize the effective dose ranges of EGIS-11150 in reversing PCP-induced PPI deficits in preclinical studies.
Table 1: Effective Doses of EGIS-11150 in Reversing PCP-Induced PPI Deficits in Rats
| Species | PCP Dose (to induce deficit) | EGIS-11150 Dose Range (i.p.) | Administration Time | Reference |
| Rat | 2 mg/kg | 0.1 - 1 mg/kg | 30 minutes before test | [2] |
Table 2: Effective Doses of EGIS-11150 in Reversing PCP-Induced PPI Deficits in Mice
| Species | PCP Dose (to induce deficit) | EGIS-11150 Dose Range (i.p.) | Administration Time | Reference |
| Mouse | 10 mg/kg (s.c.) | 0.01 - 0.1 mg/kg | Not specified, likely similar to rats | [2] |
Experimental Protocols
This section outlines a detailed protocol for a PCP-induced prepulse inhibition experiment to evaluate the efficacy of EGIS-11150. This protocol is a synthesized model based on common PPI procedures and specific data available for EGIS-11150.
Materials and Equipment
-
EGIS-11150
-
Phencyclidine (PCP)
-
Vehicle for EGIS-11150 and PCP (e.g., saline, distilled water with a small amount of Tween 80)
-
Experimental animals (rats or mice)
-
Acoustic startle response chambers equipped with a high-frequency loudspeaker, a platform for the animal, and a sensor to detect whole-body startle.
-
Software for controlling stimulus presentation and recording startle responses.
Experimental Procedure
-
Animal Acclimation:
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Handle the animals for several days leading up to the experiment to minimize stress.
-
-
Drug Preparation:
-
Prepare fresh solutions of EGIS-11150 and PCP on the day of the experiment.
-
Dissolve EGIS-11150 and PCP in their respective vehicles. The specific vehicle may need to be optimized based on the salt form and solubility of the compounds.
-
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + PCP
-
EGIS-11150 (low dose) + PCP
-
EGIS-11150 (medium dose) + PCP
-
EGIS-11150 (high dose) + PCP
-
(Optional) EGIS-11150 alone (to assess effects on baseline PPI and startle)
-
-
Drug Administration:
-
Administer EGIS-11150 or its vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after the EGIS-11150/vehicle injection, administer PCP or its vehicle (subcutaneous, s.c., for mice as per the reference).[2]
-
Allow a 30-minute pre-treatment period after the PCP/vehicle injection before placing the animal in the startle chamber.
-
-
Prepulse Inhibition (PPI) Testing Session:
-
Acclimation in Chamber: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Session Structure: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds). The trial types include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 20 ms duration) that should not elicit a significant startle response.
-
Prepulse-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms interval between the onset of the prepulse and the onset of the pulse).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The startle response is measured as the peak amplitude of the whole-body flinch within a defined time window following the pulse stimulus.
-
Data Analysis
-
Calculate the average startle amplitude for each trial type for each animal.
-
Calculate the percentage of prepulse inhibition (%PPI) using the following formula:
%PPI = [1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)] * 100
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the %PPI between the different experimental groups. A significant reversal of the PCP-induced deficit in the EGIS-11150 treated groups would indicate efficacy.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of EGIS-11150.
Experimental Workflow
Caption: Experimental workflow for PPI testing with EGIS-11150.
Logical Relationship of PPI
Caption: Logical relationship in the PPI paradigm.
References
Application Note: Evaluating Pro-Cognitive Effects of EGIS-11150 using the Novel Object Recognition Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[1][2] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[1][2] This application note provides a detailed protocol for utilizing the NOR test to evaluate the pro-cognitive effects of EGIS-11150, a candidate antipsychotic compound. EGIS-11150 has demonstrated a robust pro-cognitive profile in preclinical models, making the NOR test a suitable paradigm for quantifying its effects on recognition memory.[3]
Mechanism of Action: EGIS-11150
EGIS-11150 is a compound with a multi-receptor binding profile. It exhibits high affinity for adrenergic α1 and α2c receptors, as well as serotonin 5-HT2A and 5-HT7 receptors.[3] It also shows moderate affinity for adrenergic α2a and dopamine D2 receptors.[3] Functionally, EGIS-11150 acts as an antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[3] This complex pharmacology is thought to underlie its potential antipsychotic and pro-cognitive effects.
Caption: Putative signaling pathway of EGIS-11150.
Experimental Protocol
This protocol is designed for adult male Wistar rats. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
Materials:
-
EGIS-11150
-
Vehicle (e.g., sterile saline with 1% Tween 80)
-
Open field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous material
-
Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: one plastic cube and one plastic pyramid). Objects should be of similar size and unable to be easily displaced by the animals.
-
Video recording and tracking software
-
70% ethanol for cleaning
Drug Preparation and Administration: EGIS-11150 is dissolved in the vehicle to achieve final doses of 0.01, 0.03, and 0.1 mg/kg. The compound is administered via intraperitoneal (i.p.) injection 30 minutes prior to the training session. A vehicle control group should be included.
Experimental Workflow:
Caption: Experimental workflow for the NOR test with EGIS-11150.
Detailed Procedure:
-
Habituation (Day 1):
-
Individually place each rat in the center of the empty open field arena.
-
Allow the rat to freely explore for 10 minutes.
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
-
Training (Day 2 - T1):
-
Administer the assigned treatment (Vehicle or EGIS-11150 at 0.01, 0.03, or 0.1 mg/kg, i.p.).
-
After a 30-minute pre-treatment period, place two identical objects (e.g., two cubes) in opposite corners of the arena.
-
Place the rat in the center of the arena, equidistant from the objects.
-
Allow the rat to explore the objects for 10 minutes.
-
Record the session using video tracking software.
-
Return the rat to its home cage.
-
-
Testing (Day 2 or 3 - T2):
-
After a defined retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), prepare the arena by replacing one of the familiar objects with a novel object (e.g., one cube and one pyramid). The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore for 10 minutes and record the session.
-
Return the rat to its home cage.
-
Data Presentation and Analysis
Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it. The primary metric for assessing recognition memory is the Discrimination Index (DI) , calculated as:
DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero suggests no preference, indicating a memory deficit.
Table 1: Representative Exploration Times (in seconds) during Training (T1)
| Treatment Group | N | Object 1a Exploration (s) | Object 1b Exploration (s) | Total Exploration (s) |
| Vehicle | 10 | 15.2 ± 2.1 | 14.8 ± 1.9 | 30.0 ± 3.5 |
| EGIS-11150 (0.01 mg/kg) | 10 | 16.1 ± 2.3 | 15.5 ± 2.0 | 31.6 ± 3.8 |
| EGIS-11150 (0.03 mg/kg) | 10 | 15.8 ± 1.9 | 16.3 ± 2.2 | 32.1 ± 3.6 |
| EGIS-11150 (0.1 mg/kg) | 10 | 14.9 ± 2.0 | 15.4 ± 1.8 | 30.3 ± 3.4 |
| Data are presented as mean ± SEM. This is placeholder data for illustrative purposes. |
Table 2: Representative Exploration Times (in seconds) and Discrimination Index during Testing (T2)
| Treatment Group | N | Familiar Object Exploration (s) | Novel Object Exploration (s) | Total Exploration (s) | Discrimination Index (DI) |
| Vehicle | 10 | 12.5 ± 1.5 | 13.0 ± 1.8 | 25.5 ± 2.8 | 0.02 ± 0.05 |
| EGIS-11150 (0.01 mg/kg) | 10 | 10.2 ± 1.3 | 18.5 ± 2.0 | 28.7 ± 3.1 | 0.29 ± 0.06 |
| EGIS-11150 (0.03 mg/kg) | 10 | 9.8 ± 1.1 | 22.3 ± 2.5 | 32.1 ± 3.3 | 0.39 ± 0.07 |
| EGIS-11150 (0.1 mg/kg) | 10 | 9.5 ± 1.2 | 21.8 ± 2.3 | 31.3 ± 3.0 | 0.39 ± 0.06 |
| Data are presented as mean ± SEM. This is placeholder data for illustrative purposes. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Conclusion
The novel object recognition test is a valuable tool for assessing the pro-cognitive effects of EGIS-11150. By following this detailed protocol, researchers can generate robust and reproducible data on the compound's ability to enhance recognition memory. The provided tables and diagrams serve as a template for data presentation and understanding the experimental workflow and the compound's mechanism of action.
References
Long-term administration of EGIS 11150 in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical evaluation of EGIS-11150, a potential antipsychotic agent with procognitive properties. The following sections detail its receptor binding profile, experimental protocols for efficacy assessment in rodent models, and a proposed signaling pathway based on its antagonist and inverse agonist activities.
Receptor Binding Affinity of EGIS-11150
EGIS-11150 has a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][2] The compound displays a high affinity for several adrenergic and serotonergic receptors, and moderate affinity for dopamine D₂ receptors.[1][2] This multi-target engagement is believed to contribute to its atypical antipsychotic and procognitive effects.
| Receptor Target | Affinity Level | Functional Activity |
| Adrenergic α₁ | High | Antagonist |
| Adrenergic α₂c | High | Antagonist |
| 5-HT₂A | High | Antagonist |
| 5-HT₇ | High | Inverse Agonist |
| Adrenergic α₂a | Moderate | Antagonist |
| Dopamine D₂ | Moderate | Antagonist |
Proposed Signaling Pathway of EGIS-11150
The therapeutic effects of EGIS-11150 are thought to be mediated through its modulation of several key signaling pathways in the central nervous system. Its antagonist activity at D₂, 5-HT₂A, and adrenergic receptors, combined with its inverse agonist activity at 5-HT₇ receptors, likely contributes to its efficacy in models of psychosis and cognitive dysfunction.[1][2]
Caption: Proposed mechanism of EGIS-11150 via receptor antagonism and inverse agonism.
Preclinical Efficacy Assessment: Experimental Protocols
EGIS-11150 has demonstrated efficacy in various rodent models designed to assess antipsychotic and procognitive activity.[1] The effective dose range identified in these studies is between 0.01 and 0.3 mg/kg, administered intraperitoneally (i.p.).[1][3]
Models for Antipsychotic-like Activity (Positive Symptoms)
a) Phencyclidine (PCP)-Induced Hypermotility in Mice
-
Objective: To evaluate the ability of EGIS-11150 to attenuate the psychostimulant effects of PCP, a model for the positive symptoms of schizophrenia.
-
Animals: Male mice.
-
Procedure:
-
Acclimate mice to the experimental room and activity chambers.
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval, administer PCP to induce hyperlocomotion.
-
Record locomotor activity for a specified duration.
-
-
Endpoint: A significant reduction in PCP-induced hypermotility compared to the vehicle-treated group indicates antipsychotic-like potential.
b) Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the antipsychotic potential of EGIS-11150 by measuring its ability to inhibit a conditioned avoidance response, a hallmark of classical antipsychotics.
-
Animals: Male rats.
-
Procedure:
-
Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Once the avoidance response is consistently established, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle prior to the test session.
-
Record the number of successful avoidances.
-
-
Endpoint: A dose-dependent decrease in avoidance responses without a significant impairment in escape responses (i.e., escaping the shock once it starts) suggests antipsychotic-like activity.
Model for Antipsychotic-like Activity (Negative Symptoms)
a) Social Withdrawal Test in Rats
-
Objective: To model the negative symptoms of schizophrenia, such as social withdrawal, and assess the therapeutic potential of EGIS-11150.
-
Animals: Male rats.
-
Procedure:
-
Induce a state of social withdrawal, for example, through repeated administration of PCP.
-
Administer EGIS-11150 or vehicle.
-
Place the test rat in an arena with an unfamiliar conspecific.
-
Record the duration and frequency of social interactions (e.g., sniffing, grooming, following).
-
-
Endpoint: An increase in social interaction time in the EGIS-11150-treated group compared to the vehicle-treated group suggests efficacy against negative-like symptoms.
Models for Procognitive Activity
a) Passive Avoidance Learning in Rats
-
Objective: To evaluate the effect of EGIS-11150 on learning and memory.
-
Animals: Male rats.
-
Procedure:
-
Training: Place the rat in a brightly lit compartment of a two-compartment apparatus. When the rat enters the dark compartment, a mild foot shock is delivered.
-
Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training or testing phase to assess its effects on memory acquisition or retrieval, respectively.
-
-
Endpoint: A longer latency to enter the dark compartment during the testing phase in the EGIS-11150-treated group indicates improved memory retention.
b) Novel Object Recognition (NOR) Test in Rats
-
Objective: To assess the impact of EGIS-11150 on recognition memory.
-
Animals: Male rats.
-
Procedure:
-
Familiarization Phase: Allow the rat to explore an arena containing two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) prior to the familiarization phase.
-
Record the time spent exploring the novel and familiar objects.
-
-
Endpoint: A significantly greater amount of time spent exploring the novel object compared to the familiar one (a high discrimination index) suggests enhanced recognition memory.
c) Radial Arm Maze (RAM) Test in Rats
-
Objective: To evaluate spatial working and reference memory.
-
Animals: Male rats.
-
Procedure:
-
Habituate food-deprived rats to a radial arm maze where some arms are baited with a food reward.
-
Working Memory Task: All arms are baited, and the rat must visit each arm only once to retrieve the reward. Re-entry into a previously visited arm is scored as a working memory error.
-
Reference Memory Task: Only specific arms are consistently baited across trials. Entry into an unbaited arm is scored as a reference memory error.
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the test sessions.
-
-
Endpoint: A reduction in the number of working and/or reference memory errors in the EGIS-11150-treated group indicates procognitive effects.
Model for Sensorimotor Gating
a) Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats
-
Objective: To assess the ability of EGIS-11150 to restore deficits in sensorimotor gating, a translational model relevant to schizophrenia.[3]
-
Animals: Male mice and rats.
-
Procedure:
-
Place the animal in a startle chamber.
-
Present a series of trials, some with a loud acoustic stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
Induce a PPI deficit by administering PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[3]
-
Administer EGIS-11150 (0.01-1 mg/kg, i.p.) or vehicle prior to PCP administration.[3]
-
Measure the startle response in all trial types.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. Restoration of the PCP-induced deficit in PPI by EGIS-11150 indicates potential therapeutic efficacy.[3] In rats, EGIS-11150 restored the PPI deficit at doses of 0.1, 0.3, and 1 mg/kg i.p.[3] In mice, effective doses were 0.01, 0.03, and 0.1 mg/kg i.p.[3]
Experimental Workflow for Preclinical Efficacy Testing
Caption: General workflow for in vivo efficacy studies of EGIS-11150.
Long-Term Administration and Toxicology
While the available literature focuses on the acute and sub-chronic efficacy of EGIS-11150 in behavioral models, comprehensive data on the effects of long-term administration and detailed toxicology reports are not publicly available at this time. Standard drug development protocols would include long-term toxicology studies in at least two species (one rodent, one non-rodent) to assess for any potential adverse effects associated with chronic exposure. Such studies are crucial for establishing a safety profile before advancing to clinical trials. Information from the manufacturer, Egis Pharmaceuticals PLC, indicates that toxicological studies are a standard part of their drug development process.[4][5]
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 4. Egis | Development of Innovative, High Value-Added Oncological Drug Products for Personalized Therapies [int.egis.health]
- 5. Egis | Contract Development [hu.egis.health]
EGIS-11150: Application Notes and Protocols for Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGIS-11150 is a promising atypical antipsychotic candidate compound with demonstrated pro-cognitive efficacy in preclinical rodent models.[1][2][3] Its unique pharmacological profile, characterized by high affinity for multiple G-protein coupled receptors, suggests a potential therapeutic benefit for both the positive and negative symptoms of schizophrenia, as well as associated cognitive dysfunction.[1][2][4] This document provides detailed application notes and protocols for preparing and utilizing EGIS-11150 in a variety of well-established behavioral assays to assess its antipsychotic and pro-cognitive effects.
Mechanism of Action
EGIS-11150 exhibits a multi-target receptor binding profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors.[1][2] It also displays moderate affinity for adrenergic α2a and dopamine D2 receptors.[1][2][4] Notably, it functions as an inverse agonist at the serotonin 5-HT7 receptor.[1][2] This complex pharmacology likely contributes to its broad spectrum of activity observed in preclinical studies.
Receptor Binding Affinities
| Receptor | Affinity (Ki, nM) |
| Adrenergic α1 | 0.5 |
| Serotonin 5-HT2A | 3.1 |
| Serotonin 5-HT7 | 9 |
| Adrenergic α2c | 13 |
| Dopamine D2 | 120 |
Data compiled from Gacsályi et al., 2013.[5]
Signaling Pathways
The therapeutic effects of EGIS-11150 are mediated through the modulation of several key intracellular signaling pathways. As an antagonist and inverse agonist, EGIS-11150 blocks or reduces the basal activity of these receptors, influencing downstream cellular processes.
Experimental Protocols
The following protocols outline key behavioral assays used to characterize the effects of EGIS-11150.
Assessment of Antipsychotic-like Activity
This model is used to assess potential efficacy against the positive symptoms of schizophrenia.
-
Animal Model: Male Swiss albino mice.
-
Apparatus: Open field arena with automated activity monitoring system.
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer phencyclidine (PCP) at a dose known to induce hyperlocomotion (e.g., 5 mg/kg, s.c.).
-
Immediately place the animal in the open field arena and record locomotor activity for 60 minutes.
-
-
Data Analysis: Total distance traveled and time spent in the center versus the periphery of the arena are key parameters. A reduction in PCP-induced hypermotility by EGIS-11150 suggests antipsychotic-like effects.
The CAR test is a sensitive assay for detecting antipsychotic activity.[6][7]
-
Animal Model: Male Wistar rats.
-
Apparatus: Two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory conditioned stimulus (CS).
-
Procedure:
-
Training: Place a rat in the shuttle box. Present the CS (e.g., a light) for 10 seconds, followed by a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) for a maximum of 20 seconds. The shock is terminated if the rat moves to the other compartment. A successful avoidance is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US. Conduct multiple trials per day until a stable baseline of avoidance is achieved.
-
Testing: Once rats are trained, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: The primary measure is the percentage of successful avoidance responses. A selective decrease in avoidance responses without a significant effect on escape responses (moving to the other compartment during the US) is indicative of antipsychotic-like activity.
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (pulse; e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity acoustic stimulus (prepulse; e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
To induce a PPI deficit, administer a psychotomimetic agent like phencyclidine (PCP) (e.g., 2 mg/kg for rats, 10 mg/kg for mice) prior to the test.[8]
-
Administer EGIS-11150 (rats: 0.1, 0.3, 1 mg/kg, i.p.; mice: 0.01, 0.03, 0.1 mg/kg, i.p.) 30 minutes before the test session.[8]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Reversal of the PCP-induced deficit in PPI by EGIS-11150 indicates potential antipsychotic efficacy.
Assessment of Pro-cognitive Activity
This assay evaluates recognition memory.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture but similar in size and lacking any innate motivational significance.
-
Procedure:
-
Habituation: Allow each rat to explore the empty open-field arena for 5-10 minutes on two consecutive days to reduce novelty-induced stress.
-
Familiarization (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test (T2): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) 30-60 minutes before the familiarization phase or the test phase to assess its effects on memory acquisition or retrieval, respectively.
-
-
Data Analysis: The primary measure is the discrimination index (DI), calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A higher DI indicates better recognition memory.
This test assesses fear-motivated learning and memory.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A two-compartment shuttle box with one illuminated "safe" compartment and one dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild foot shock.
-
Procedure:
-
Training: Place the rat in the illuminated compartment. After a short acclimatization period, the door to the dark compartment opens. Rodents have a natural preference for dark environments and will typically enter the dark compartment. Once the rat has fully entered the dark compartment, the door closes, and a brief, mild foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
Retention Test: 24 hours after training, place the rat back in the illuminated compartment and open the door. Measure the latency to enter the dark compartment (step-through latency).
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training session to assess its effect on memory acquisition or before the retention test to evaluate its impact on memory retrieval.
-
-
Data Analysis: A longer step-through latency in the retention test compared to a pre-training baseline indicates successful learning and memory of the aversive event.
The RAM is used to evaluate spatial working and reference memory.
-
Animal Model: Male Sprague-Dawley or Wistar rats, usually food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: An elevated maze with a central platform and several arms (typically 8) radiating outwards. Food rewards (e.g., a small piece of a sugary cereal) are placed at the end of some or all arms.
-
Procedure:
-
Habituation: Allow the rats to explore the maze and consume rewards placed throughout the maze for several days.
-
Training:
-
Working Memory Task: Bait all arms. The rat must visit each arm only once to retrieve all the rewards. Re-entry into an already visited arm is scored as a working memory error.
-
Reference Memory Task: Consistently bait only a subset of the arms (e.g., 4 out of 8). The rat must learn to visit only the baited arms. Entry into an unbaited arm is scored as a reference memory error.
-
-
Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) 30-60 minutes before the daily test session.
-
-
Data Analysis: The number of working memory errors and reference memory errors are the primary outcome measures. A reduction in errors in treated animals compared to controls indicates an improvement in spatial memory.
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes the effective dose ranges of EGIS-11150 in various behavioral assays as reported in the literature.
| Behavioral Assay | Animal Model | Effective Dose Range (mg/kg, i.p.) | Reference |
| PCP-Induced Hypermotility | Mouse | 0.01 - 0.3 | [1] |
| Conditioned Avoidance Response | Rat | 0.01 - 0.3 | [1] |
| Social Withdrawal Test | Rat | 0.01 - 0.3 | [1] |
| Passive Avoidance Learning | Rat | 0.01 - 0.3 | [1] |
| Novel Object Recognition | Rat | 0.01 - 0.3 | [1] |
| Radial Arm Maze | Rat | 0.01 - 0.3 | [1] |
| Prepulse Inhibition (PCP-induced deficit) | Rat | 0.1, 0.3, 1 | [8] |
| Prepulse Inhibition (PCP-induced deficit) | Mouse | 0.01, 0.03, 0.1 | [8] |
Conclusion
EGIS-11150 is a multi-target compound with a promising preclinical profile for the treatment of schizophrenia. The protocols outlined in this document provide a framework for researchers to further investigate the antipsychotic and pro-cognitive effects of EGIS-11150. Careful adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound's therapeutic potential.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting EGIS 11150 solubility issues in saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with EGIS 11150 in saline solutions. The following information is designed for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in standard saline (0.9% NaCl). What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound in saline, it is recommended to first assess the physicochemical properties of the compound. Since this compound is a hydrophobic molecule, its low aqueous solubility is the primary challenge. Initial steps should involve simple physical modifications to the dissolution process before moving to more complex formulation strategies. Consider the following:
-
Particle Size Reduction: Ensure you are working with the finest possible particle size of this compound. Smaller particles have a larger surface area, which can improve the dissolution rate.[1][2][3]
-
Agitation and Temperature: Increase the rate of agitation (stirring or vortexing) and gently warm the saline solution. Note that temperature changes can also affect the stability of this compound, so this should be done with caution and within the compound's stability limits.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] Experimentally determine if adjusting the pH of the saline solution improves the solubility of this compound.
Q2: What are the next steps if basic troubleshooting fails to dissolve this compound in saline?
A2: If initial steps are unsuccessful, more advanced formulation techniques may be necessary. These methods involve the use of excipients to enhance the solubility of hydrophobic compounds. The selection of a suitable technique depends on the specific properties of this compound and the requirements of your experiment.[1][5] Common approaches include:
-
Co-solvents: Introduce a water-miscible organic solvent to the saline solution.[3][4]
-
Surfactants: Utilize surfactants to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[5]
-
Cyclodextrins: Employ cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.
Troubleshooting Guides
Guide 1: Solubility Enhancement using Co-solvents
If this compound exhibits poor solubility in saline alone, the use of a co-solvent system can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes.
Experimental Protocol:
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare Stock Solution: Dissolve this compound in the chosen co-solvent at a high concentration to create a stock solution.
-
Titration: Gradually add the saline solution to the this compound stock solution while vigorously stirring.
-
Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that co-solvent/saline ratio.
-
Optimization: Systematically vary the ratio of the co-solvent to the saline solution to determine the optimal concentration that maintains the solubility of this compound without causing precipitation.
Data Presentation: Co-solvent Screening for this compound Solubility
| Co-solvent | Co-solvent:Saline Ratio (v/v) | Maximum Achieved Concentration of this compound (mg/mL) | Observations |
| Ethanol | 10:90 | 0.5 | Clear solution |
| Ethanol | 20:80 | 1.2 | Clear solution |
| Propylene Glycol | 10:90 | 0.8 | Clear solution |
| Propylene Glycol | 20:80 | 1.5 | Clear solution |
| PEG 400 | 10:90 | 1.0 | Clear solution |
| PEG 400 | 20:80 | 2.1 | Clear solution |
Note: This table presents illustrative data. Actual results will vary based on the specific properties of this compound.
Guide 2: Solubility Enhancement using Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs like this compound, effectively increasing their solubility in aqueous solutions.[5]
Experimental Protocol:
-
Select a Surfactant: Choose a non-ionic or ionic surfactant that is compatible with your experimental system. Common examples include Tween 80, Polysorbate 20, and Sodium Lauryl Sulfate (SLS).
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in saline at a concentration well above its CMC.
-
Dissolve this compound: Add the powdered this compound directly to the surfactant-saline solution.
-
Agitation and Equilibration: Stir the mixture for a sufficient period to allow for micellar encapsulation and equilibration. Gentle heating may be applied if necessary.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before determining the concentration.
Data Presentation: Surfactant Screening for this compound Solubility
| Surfactant | Surfactant Concentration in Saline (%) | Maximum Achieved Concentration of this compound (mg/mL) | Observations |
| Tween 80 | 1% | 1.8 | Clear solution |
| Tween 80 | 2% | 3.5 | Clear solution |
| Polysorbate 20 | 1% | 1.5 | Clear solution |
| Polysorbate 20 | 2% | 2.9 | Clear solution |
| SLS | 0.5% | 2.2 | Clear solution |
| SLS | 1% | 4.1 | Clear solution |
Note: This table presents illustrative data. Actual results will vary based on the specific properties of this compound.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of surfactant-based drug solubilization.
References
Optimizing EGIS 11150 dose for cognitive enhancement
Technical Support Center: EGIS-11150
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGIS-11150, a preclinical antipsychotic compound with pro-cognitive properties.
Frequently Asked Questions (FAQs)
Q1: What is EGIS-11150 and what is its primary mechanism of action?
A1: EGIS-11150 (also known as S 36549) is an atypical antipsychotic compound that has demonstrated significant pro-cognitive efficacy in rodent models.[1][2] Its mechanism of action is multifactorial, stemming from its interaction with a range of receptors. It displays high affinity for adrenergic α(1), α(2c), 5-HT(2A), and 5-HT₇ receptors, and moderate affinity for adrenergic α(2a) and D₂ receptors.[1] EGIS-11150 acts as a functional antagonist at most of these sites, with the exception of the 5-HT₇ receptor, where it functions as an inverse agonist.[1]
Q2: What are the recommended dose ranges for EGIS-11150 in preclinical cognitive enhancement studies?
A2: Based on published preclinical studies in rodents, the effective dose range for EGIS-11150 is between 0.01 and 1 mg/kg, administered intraperitoneally (i.p.).[1][3] The optimal dose will vary depending on the specific animal model and the cognitive domain being investigated. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: What are the observed pro-cognitive effects of EGIS-11150 in animal models?
A3: EGIS-11150 has shown a robust pro-cognitive profile in various preclinical assessments.[1] It has been effective in passive-avoidance learning, the novel object recognition test, and the radial maze test in rats, indicating improvements in learning and memory.[1] Additionally, it has been shown to restore phencyclidine (PCP)-induced deficits in prepulse inhibition in both rats and mice, suggesting an ameliorating effect on attention and sensorimotor gating.[3]
Q4: How should EGIS-11150 be prepared for in vivo administration?
A4: For in vivo studies, EGIS-11150 is typically dissolved in a suitable vehicle for intraperitoneal (i.p.) injection. The choice of vehicle should be based on the compound's solubility and should be tested for any behavioral effects on its own. Common vehicles include saline, distilled water with a small percentage of a solubilizing agent like Tween 80 or DMSO, or a cyclodextrin-based solution. Always confirm the stability of EGIS-11150 in the chosen vehicle.
Troubleshooting Guides
Issue 1: Inconsistent or no significant pro-cognitive effects observed.
-
Possible Cause 1: Suboptimal Dose: The dose used may be outside the therapeutic window for the specific cognitive task.
-
Solution: Conduct a dose-response study to identify the optimal dose. Refer to the table below for effective doses in various preclinical models.
-
-
Possible Cause 2: Inappropriate Animal Model: The chosen animal model may not be sensitive to the pro-cognitive effects of EGIS-11150.
-
Solution: Review the literature to ensure the selected model is appropriate for assessing the cognitive domain of interest and has been validated for similar compounds.
-
-
Possible Cause 3: Acclimation and Habituation: Insufficient acclimation of the animals to the experimental environment can lead to high variability in behavioral data.
-
Solution: Ensure a sufficient period of acclimation and habituation to the testing apparatus and environment before the experiment begins.
-
Issue 2: Unexpected sedative or motor effects.
-
Possible Cause 1: High Dose: Higher doses of EGIS-11150 may lead to off-target effects, including sedation, which can confound cognitive performance.
-
Solution: Lower the dose and conduct a thorough dose-response analysis. If sedative effects persist even at lower effective doses, consider alternative cognitive tests that are less dependent on motor activity.
-
-
Possible Cause 2: Interaction with Other Receptors: EGIS-11150's broad receptor profile could lead to complex pharmacological effects.
-
Solution: Correlate behavioral observations with the known receptor-binding profile of EGIS-11150. Consider co-administration with selective antagonists to dissect the contribution of different receptor systems to the observed effects.
-
Data Presentation
Table 1: Effective Doses of EGIS-11150 in Rodent Models
| Animal Model | Species | Effective Dose Range (i.p.) | Cognitive Domain Assessed |
| Phencyclidine-induced hypermotility | Mouse | 0.01 - 0.3 mg/kg | Psychosis Model |
| Conditioned avoidance response | Rat | 0.01 - 0.3 mg/kg | Negative Symptoms Model |
| Passive-avoidance learning | Rat | 0.01 - 0.3 mg/kg | Learning and Memory |
| Novel object recognition | Rat | 0.01 - 0.3 mg/kg | Recognition Memory |
| Radial maze test | Rat | 0.01 - 0.3 mg/kg | Spatial Working Memory |
| PCP-induced prepulse inhibition deficit | Rat | 0.1, 0.3, 1 mg/kg | Sensorimotor Gating |
| PCP-induced prepulse inhibition deficit | Mouse | 0.01, 0.03, 0.1 mg/kg | Sensorimotor Gating |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is a general guideline and should be adapted to specific laboratory conditions and animal strains.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough to not be displaced by the animals.
-
Habituation Phase:
-
Handle the rats for 5 minutes daily for 5 days prior to the experiment.
-
On days 3-5, allow each rat to freely explore the empty arena for 10 minutes.
-
-
Familiarization Phase (Day 6):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Allow the rat to explore the arena and the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test Phase (Day 7):
-
Return the rat to its home cage for a retention interval (e.g., 1 hour or 24 hours).
-
Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for 5 minutes.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and successful recognition memory.
-
Visualizations
Caption: Signaling pathway of EGIS-11150.
Caption: General workflow for a cognitive enhancement study.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
Potential side effects of EGIS 11150 at high doses
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided herein regarding the potential side effects of EGIS-11150 at high doses is based on its preclinical receptor pharmacology. As of the latest literature review, specific clinical or comprehensive preclinical toxicology data on EGIS-11150 is not publicly available. Therefore, the side effect profile, particularly at high doses, should be considered speculative and requires experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacological targets of EGIS-11150?
A1: EGIS-11150 is a multi-target candidate antipsychotic. Preclinical studies have characterized its binding affinity for several receptors, indicating it acts as a functional antagonist at most of these sites, with inverse agonist activity at the 5-HT₇ receptor. The primary targets are summarized in the table below.
Q2: Are there any documented side effects of EGIS-11150 at high doses in clinical trials?
A2: Currently, there is no publicly available data from clinical trials detailing the side effect profile of EGIS-11150 in humans at any dose. Information on adverse events would typically be reported upon the publication of clinical trial results.
Q3: Based on its receptor binding profile, what are the potential side effects to monitor for at high doses in preclinical models?
A3: Given its antagonism of adrenergic, serotonergic, and dopaminergic receptors, high doses of EGIS-11150 could potentially lead to a range of physiological effects. Researchers should consider monitoring for:
-
Cardiovascular effects: Due to α₁-adrenergic antagonism, hypotension (low blood pressure) and orthostatic hypotension (a drop in blood pressure upon standing) are significant possibilities. Tachycardia (increased heart rate) may occur as a reflex.
-
Central Nervous System (CNS) effects:
-
Sedation and somnolence are likely due to combined 5-HT₂ₐ and α₁-adrenergic antagonism.
-
While EGIS-11150 is designed to have a lower propensity for extrapyramidal symptoms (EPS) compared to classical antipsychotics, moderate D₂ receptor affinity suggests that at high doses, motor side effects like parkinsonism, dystonia, or akathisia cannot be entirely ruled out and should be carefully assessed.
-
Antagonism at 5-HT₂ₐ receptors is also associated with metabolic changes, so monitoring of weight and glucose metabolism in longer-term high-dose studies is warranted.
-
-
Other potential effects: Antagonism of α₂-adrenergic receptors can modulate neurotransmitter release and may have complex downstream effects. Inverse agonism at 5-HT₇ receptors is being explored for pro-cognitive and antidepressant effects, but the consequences of high-level sustained activity are less understood.
Q4: We observed a decrease in startle magnitude in our animal models at higher doses of EGIS-11150. Is this an expected finding?
A4: Yes, this is consistent with published preclinical data. Studies in both rats and mice have shown that EGIS-11150 can decrease startle magnitudes at various doses.[1] This effect appears to be separate from its efficacy in restoring prepulse inhibition (PPI) deficits.[1] This suggests a potential sedative or anxiolytic-like effect at higher concentrations, likely related to its multi-receptor antagonism profile.
Troubleshooting Guide for Preclinical Experiments
| Observed Issue | Potential Cause (Hypothesized) | Recommended Action |
| Significant drop in blood pressure or orthostatic hypotension in test subjects. | α₁-adrenergic receptor antagonism. | Implement continuous blood pressure monitoring (e.g., telemetry). Start with lower doses and escalate slowly. Ensure adequate hydration of animal subjects. |
| Excessive sedation or lethargy impacting behavioral test performance. | 5-HT₂ₐ and/or α₁-adrenergic antagonism. | Reduce the dose. Allow for a longer acclimatization period before behavioral testing. Conduct experiments during the animal's active cycle if possible. |
| Onset of motor abnormalities (e.g., catalepsy, tremors). | D₂ receptor antagonism. | Quantify motor side effects using standardized scales (e.g., catalepsy bar test). Compare effects to a typical antipsychotic like haloperidol to establish a therapeutic window. This will help determine if the observed effects are dose-limiting. |
| Unexpected changes in metabolic parameters (e.g., weight gain, altered blood glucose). | Potential 5-HT₂ₐ receptor-mediated effects. | In chronic high-dose studies, incorporate regular monitoring of body weight, food intake, and blood glucose levels. |
Data Presentation
Table 1: Receptor Binding Profile of EGIS-11150
| Receptor | Affinity (Ki, nM) | Functional Activity |
| Adrenergic α₁ | High | Antagonist |
| Adrenergic α₂ₐ | Moderate | Antagonist |
| Adrenergic α₂ₑ | High | Antagonist |
| Serotonin 5-HT₂ₐ | High | Antagonist |
| Serotonin 5-HT₇ | High | Inverse Agonist |
| Dopamine D₂ | Moderate | Antagonist |
| Source: Data compiled from preclinical studies of EGIS-11150. |
Experimental Protocols
Protocol: Assessment of Motor Side Effects (Catalepsy)
-
Objective: To determine the propensity of high doses of EGIS-11150 to induce catalepsy, a common extrapyramidal side effect.
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure: a. Administer the vehicle, a positive control (e.g., haloperidol), or EGIS-11150 at various doses to different groups of rodents (e.g., rats). b. At set time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the animal onto the horizontal bar. c. Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. d. A pre-determined cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the cut-off duration, the trial is ended.
-
Data Analysis: Compare the latency to descend from the bar across the different treatment groups. A significant increase in latency in the EGIS-11150 group compared to the vehicle group indicates a cataleptic effect.
Mandatory Visualization
Caption: Hypothesized signaling pathways of EGIS-11150 and their relation to potential side effects.
References
EGIS 11150 stability in solution for chronic studies
[2] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl11FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [al] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [au] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [av] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [aw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ax] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ay] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [az] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ba] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [be] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [br] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bu] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [by] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ca] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ce] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ch] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ci] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ck] AGU2aqq - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [co] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ct] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cx] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [da] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [db] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [de] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [df] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [di] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [do] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ds] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [du] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ea] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ec] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ed] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ee] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ef] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ei] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ej] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ek] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [el] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [em] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [en] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ep] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [er] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [es] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [et] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ev] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ew] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ex] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ey] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ez] AG... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fa] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fe] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ff] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ft] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ga] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ge] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [go] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ha] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [he] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ho] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ht] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ia] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ib] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ic] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [id] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ie] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [if] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ig] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ih] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ii] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ij] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ik] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [il] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [im] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [in] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [io] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ip] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ir] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [is] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [it] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ix] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ja] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [je] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ji] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [js] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ju] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ka] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ke] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ki] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [km] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ko] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ks] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ku] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ky] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [la] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ld] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [le] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [li] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ll] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ln] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ls] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ly] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ma] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [md] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [me] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ml] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.g... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ms] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [my] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [na] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE
EGIS-11150 In Vivo Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EGIS-11150 in in vivo experiments. The information is structured to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of EGIS-11150?
EGIS-11150 is an atypical antipsychotic candidate with high affinity for several receptors. It is a functional antagonist at adrenergic α₁, α₂c, 5-HT₂A, and D₂ receptors. Uniquely, it acts as an inverse agonist at the 5-HT₇ receptor.[1] Its pro-cognitive effects are a key feature highlighted in preclinical studies.[1]
Q2: Are there any documented, specific in vivo off-target effects for EGIS-11150?
As of late 2025, specific preclinical safety and toxicology reports detailing in vivo off-target effects of EGIS-11150 are not extensively published in publicly accessible literature. However, based on its receptor binding profile, potential off-target effects can be predicted. These are primarily related to its activity at adrenergic, dopaminergic, and serotonergic receptors.
Q3: What are the potential cardiovascular effects I should monitor for?
Given its high affinity for the α₁-adrenergic receptor, EGIS-11150 may cause cardiovascular effects. α₁-adrenergic antagonists are known to cause vasodilation, which can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. It is advisable to monitor cardiovascular parameters, especially during dose-escalation studies.
Q4: Should I be concerned about extrapyramidal symptoms (EPS)?
EGIS-11150 has a moderate affinity for the D₂ receptor, which is lower than that of many typical antipsychotics.[1] While atypical antipsychotics generally have a lower risk of EPS compared to typical ones, D₂ receptor antagonism is the primary mechanism associated with these motor side effects. Therefore, it is prudent to include assessments for motor function, such as catalepsy or akathisia models, in your experimental design.
Q5: What metabolic or endocrine changes might occur?
Antagonism at D₂ receptors can lead to hyperprolactinemia. Additionally, atypical antipsychotics as a class have been associated with metabolic changes, including weight gain and alterations in glucose and lipid metabolism. While specific data for EGIS-11150 is not available, monitoring body weight, food intake, and relevant blood biomarkers is recommended for chronic in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Reduced Locomotor Activity
-
Potential Cause: This could be a result of antagonism at α₁-adrenergic or D₂ receptors, or a combination of receptor activities.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the sedation is dose-dependent. A lower effective dose might mitigate this effect while retaining the desired therapeutic action.
-
Comparative Studies: Compare the sedative effects with other atypical antipsychotics with known profiles.
-
Behavioral Assays: Utilize specific behavioral tests to differentiate between sedation and other motor impairments.
-
Issue 2: Cardiovascular Instability (e.g., Hypotension)
-
Potential Cause: High affinity and antagonism at the α₁-adrenergic receptor.
-
Troubleshooting Steps:
-
Hemodynamic Monitoring: In acute studies, directly measure blood pressure and heart rate. For chronic studies, consider using telemetry implants.
-
Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular changes.
-
Route of Administration: Evaluate if the route of administration (e.g., intraperitoneal vs. oral) influences the onset and magnitude of cardiovascular effects.
-
Issue 3: Altered Sleep-Wake Cycles or Circadian Rhythm
-
Potential Cause: Inverse agonism at the 5-HT₇ receptor, which is known to be involved in regulating circadian rhythms and sleep.
-
Troubleshooting Steps:
-
Home Cage Monitoring: Employ automated systems to monitor activity patterns over a 24-hour period.
-
EEG/EMG Recordings: For detailed analysis, perform electroencephalography (EEG) and electromyography (EMG) to characterize sleep architecture.
-
Light/Dark Cycle Manipulation: Investigate if the effects of EGIS-11150 on activity are dependent on the light-dark cycle.
-
Data Presentation
Table 1: Receptor Binding Profile of EGIS-11150
| Receptor | Affinity (Ki, nM) | Functional Activity |
| Adrenergic α₁ | High | Antagonist |
| Adrenergic α₂c | High | Antagonist |
| Serotonin 5-HT₂A | High | Antagonist |
| Serotonin 5-HT₇ | High | Inverse Agonist |
| Adrenergic α₂a | Moderate | Antagonist |
| Dopamine D₂ | Moderate | Antagonist |
Source: Adapted from preclinical pharmacology studies.[1]
Table 2: Potential In Vivo Off-Target Effects of EGIS-11150 (Predicted)
| Physiological System | Potential Off-Target Effect | Associated Receptor(s) |
| Cardiovascular | Orthostatic hypotension, dizziness | Adrenergic α₁ |
| Central Nervous System | Sedation, extrapyramidal symptoms (motor side effects) | Dopamine D₂, Adrenergic α₁ |
| Endocrine | Hyperprolactinemia | Dopamine D₂ |
| Metabolic | Weight gain, altered glucose/lipid metabolism | Multiple (class effect) |
| Sleep/Circadian | Disruption of sleep-wake cycles | Serotonin 5-HT₇ |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Housing: Individually housed with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Instrumentation (Optional): For continuous monitoring, surgically implant telemetry devices for blood pressure and heart rate measurement at least one week prior to the study.
-
Drug Administration: Administer EGIS-11150 or vehicle intraperitoneally (i.p.) at doses ranging from 0.01 to 0.3 mg/kg.[1]
-
Data Collection:
-
Telemetry: Record data continuously from 1 hour before dosing to at least 4 hours post-dosing.
-
Tail-Cuff Method (Non-invasive): Measure blood pressure and heart rate at baseline (pre-dose) and at 30, 60, 120, and 240 minutes post-dose.
-
-
Data Analysis: Analyze changes from baseline for each dose group compared to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Evaluation of Prepulse Inhibition (PPI) to Assess Sensorimotor Gating
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).
-
Apparatus: A startle response system with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimatization: Place the mouse in the startle chamber for a 5-minute acclimatization period with background white noise.
-
Baseline Startle: Present a series of startle pulses (e.g., 120 dB) to establish a baseline response.
-
PPI Session: Present a series of trials:
-
Pulse-alone trials (120 dB startle stimulus).
-
Prepulse-pulse trials: a prepulse stimulus (e.g., 75, 80, or 85 dB) presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials (background noise only).
-
-
-
Drug Treatment: In studies investigating the reversal of deficits, a PPI-disrupting agent like phencyclidine (PCP) is administered, followed by EGIS-11150 at various doses (e.g., 0.01-0.1 mg/kg, i.p.).
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare PPI levels across treatment groups.
Visualizations
Caption: Simplified signaling pathways of EGIS-11150.
Caption: Experimental workflow for identifying off-target effects.
References
Addressing variability in behavioral responses to EGIS 11150
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in behavioral responses observed during experiments with EGIS-11150. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is EGIS-11150 and what is its primary mechanism of action?
A1: EGIS-11150 is an investigational atypical antipsychotic compound with potential pro-cognitive effects.[1] Its mechanism of action is characterized by its interaction with multiple neurotransmitter receptors. It displays high affinity for adrenergic α1, α2c, 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic α2a and D2 receptors.[1][2] EGIS-11150 acts as a functional antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at 5-HT7 receptors.[1]
Q2: In which preclinical models has EGIS-11150 shown efficacy?
A2: EGIS-11150 has demonstrated efficacy in several preclinical models relevant to schizophrenia and cognitive dysfunction. These include:
-
Positive Symptoms: Phencyclidine (PCP)-induced hypermotility in mice and inhibition of conditioned avoidance response in rats.[1]
-
Negative Symptoms: Social withdrawal tests in rats.[1]
-
Cognitive Deficits: Passive-avoidance learning, novel object recognition, and radial maze tests in rats.[1]
-
Attention: Phencyclidine-induced disruption of prepulse inhibition (PPI) in mice.[1]
Q3: What is the typical effective dose range for EGIS-11150 in rodent studies?
A3: The effective dose range for EGIS-11150 in preclinical models is generally between 0.01 and 0.3 mg/kg when administered intraperitoneally (i.p.).[1] However, the optimal dose can vary depending on the specific behavioral assay and animal species.
Q4: What are the known side effects of atypical antipsychotics that could be relevant for EGIS-11150?
A4: While specific side effect data for EGIS-11150 is limited in publicly available literature, general side effects of atypical antipsychotics with 5-HT2A and D2 receptor antagonism include metabolic disturbances (weight gain, hyperlipidemia), sedation, and cardiovascular effects (e.g., orthostatic hypotension).[3][4] Researchers should monitor for these potential effects in their animal models.
Troubleshooting Guide for Variability in Behavioral Responses
Variability in behavioral responses to EGIS-11150 can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent or No-Effect Results in Locomotor Activity Assays (e.g., PCP-Induced Hypermotility)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Selection | - Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.- Consider that the effective dose for antagonizing PCP-induced effects may differ from doses affecting spontaneous locomotor activity.[5] |
| Animal Strain Differences | - Be aware that the locomotor response to PCP can be strain-dependent in mice.[6]- Use a responsive strain (e.g., BALB/cBy) for PCP-induced hypermotility studies.[6] |
| Habituation Procedures | - Ensure a consistent and adequate habituation period for the animals in the testing apparatus before drug administration.[7] |
| Environmental Factors | - Maintain consistent lighting, noise levels, and temperature in the testing room, as these can significantly impact rodent behavior.[7][8] |
Issue 2: High Variability in Prepulse Inhibition (PPI) Studies
| Potential Cause | Troubleshooting Steps |
| Acoustic Startle Response Variability | - Establish a stable baseline startle response before beginning PPI experiments.- Ensure the startle stimulus is at an appropriate intensity to elicit a robust but not maximal response.[9] |
| Prepulse Intensity and Interval | - Optimize prepulse intensities and interstimulus intervals for your specific equipment and animal strain.[9][10] |
| Animal Handling and Stress | - Handle animals consistently and gently to minimize stress, which can affect PPI.[11]- Allow for an adequate acclimation period in the testing apparatus.[9][12] |
| Sex Differences | - Be aware of potential sex differences in PPI and consider testing males and females separately.[8] |
Issue 3: Inconsistent Performance in Cognitive Assays (Novel Object Recognition, Passive Avoidance)
| Potential Cause | Troubleshooting Steps |
| Inadequate Object Exploration | - In the Novel Object Recognition test, ensure that animals explore both objects for a minimum amount of time during the familiarization phase.[13] |
| Object or Context Preference | - In the Novel Object Recognition test, ensure that the objects themselves do not have inherent properties that make one more interesting than the other.[14]- In the Passive Avoidance test, ensure a clear distinction between the light and dark compartments to leverage the animal's natural preference.[15] |
| Aversive Stimulus Intensity | - In the Passive Avoidance test, the intensity and duration of the footshock should be sufficient to induce a clear memory without causing excessive distress.[16] |
| Inter-trial Interval | - Maintain consistent and appropriate inter-trial intervals in both the Novel Object Recognition and Passive Avoidance tests.[16][17] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hypermotility in Mice
-
Animals: Male BALB/c mice are a suitable strain for this assay.[6]
-
Apparatus: An open-field arena equipped with automated photobeam detection systems to measure locomotor activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Place individual mice in the open-field arena and allow for a 30-minute habituation period.
-
Administer EGIS-11150 (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3.0 mg/kg, i.p.).[5]
-
Record locomotor activity for 60-90 minutes immediately following PCP administration.
-
-
Data Analysis: Analyze the total distance traveled or the number of photobeam breaks. Compare the activity of the EGIS-11150 treated groups to the vehicle-treated group that received PCP.
Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
-
Animals: Wistar rats or C57BL/6 mice are commonly used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9][12]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Administer EGIS-11150 or vehicle at an appropriate pretreatment time before the test session.
-
-
Data Analysis: Calculate PPI as a percentage: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].[12]
Novel Object Recognition (NOR) Test in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats are often used.
-
Apparatus: An open-field arena. A set of two identical objects and one novel object.
-
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Administer EGIS-11150 or vehicle before the familiarization phase.
-
-
Data Analysis: Record the time spent exploring each object during the test phase. Calculate a discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive index indicates recognition memory.
Passive Avoidance Test in Rats
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Apparatus: A two-compartment chamber with one illuminated ("safe") compartment and one dark compartment equipped with a grid floor for delivering a mild footshock. A sliding door separates the compartments.
-
Procedure:
-
Training (Acquisition): Place the rat in the illuminated compartment. When the rat enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief footshock (e.g., 0.5-1.0 mA for 2 seconds).[16]
-
Administer EGIS-11150 or vehicle before or immediately after the training.
-
Testing (Retention): After a retention interval (e.g., 24 hours), place the rat back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.[18]
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Visualizations
Caption: Simplified signaling pathway of EGIS-11150.
Caption: Troubleshooting workflow for inconsistent behavioral data.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of phencyclidine-induced hyperactivity by glycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passive avoidance test [panlab.com]
- 16. Passive Avoidance Test [bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
EGIS-11150 Technical Support Center: Mitigating Extrapyramidal Symptoms in Preclinical Research
Welcome to the technical support center for EGIS-11150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the risk of extrapyramidal symptoms (EPS) during preclinical evaluation of EGIS-11150.
Frequently Asked Questions (FAQs)
Q1: What is EGIS-11150 and what is its expected profile regarding extrapyramidal symptoms?
A1: EGIS-11150 is a candidate atypical antipsychotic compound.[1][2] It exhibits a multi-receptor binding profile, with moderate affinity for dopamine D2 receptors and high affinity for serotonin 5-HT2A, adrenergic α1, and 5-HT7 receptors.[1] This "atypical" profile suggests a lower liability for inducing extrapyramidal symptoms compared to classical antipsychotics like haloperidol, which are potent D2 receptor antagonists.[1] The reduced risk of EPS is a key feature of atypical antipsychotics.
Q2: What is the primary mechanism by which antipsychotics cause extrapyramidal symptoms?
A2: Extrapyramidal symptoms are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[3][4][5] This pathway is crucial for regulating motor control.[5] Disruption of dopamine signaling in this region leads to movement disorders such as acute dystonia, parkinsonism, and akathisia.[3][6] Chronic blockade can lead to tardive dyskinesia.[7]
Q3: How does the receptor binding profile of EGIS-11150 contribute to a lower expected risk of EPS?
A3: The lower risk of EPS with atypical antipsychotics like EGIS-11150 is attributed to a combination of factors. While it does antagonize D2 receptors, its high affinity for 5-HT2A receptors is thought to modulate dopamine release in the striatum, which may counteract the potent D2 blockade, leading to a more balanced neurochemical effect.[8][9][10] This dual action is a hallmark of atypical antipsychotics and is believed to spare the nigrostriatal pathway from excessive dopamine blockade, thus reducing the incidence of motor side effects.[10]
Q4: What are the standard preclinical models to assess the EPS liability of a compound like EGIS-11150?
A4: The most common preclinical models for assessing EPS liability are conducted in rodents and non-human primates. In rodents, the two primary models are:
-
The Catalepsy Bar Test: This model is used to assess drug-induced parkinsonism.[11][12][13] It measures the time an animal maintains an externally imposed, awkward posture.[14]
-
Vacuous Chewing Movements (VCMs): This model is used to evaluate the potential for a drug to induce tardive dyskinesia, a chronic movement disorder.[15][16] It involves the long-term administration of the compound and subsequent observation of involuntary oral movements.[15] Non-human primate models are also utilized to study drug-induced dystonia and other EPS, providing a valuable translational bridge to human clinical studies.[17][18]
Troubleshooting Guides for Preclinical EPS Assessment
The Catalepsy Bar Test
Issue: High variability in catalepsy scores between animals in the same treatment group.
-
Possible Cause 1: Inconsistent handling and placement of the animals. Minor differences in how rats are placed on the bar can affect their latency to move.
-
Solution: Ensure all technicians are trained on a standardized protocol for placing the forepaws on the bar. The posture should be consistent for every animal in every trial.
-
-
Possible Cause 2: Environmental distractions. Noise or movement in the testing room can startle the animals and prematurely end the cataleptic state.
-
Solution: Conduct the experiments in a quiet, isolated room with consistent lighting.
-
-
Possible Cause 3: Strain or individual differences in susceptibility. Some rodent strains are more or less susceptible to drug-induced catalepsy.[16]
-
Solution: Use a consistent and well-characterized strain of rodents for all experiments. Acknowledge that some inter-individual variability is expected.
-
Issue: Animals are sedated and not cataleptic.
-
Possible Cause: The dose of the compound is too high, causing sedation rather than true catalepsy.
-
Solution: Perform a righting reflex test. A sedated animal will have difficulty righting itself when placed on its back, whereas a cataleptic animal will not. If sedation is observed, a dose-response study should be conducted to find a dose that induces catalepsy without significant sedation.
-
Issue: The automated bar test is giving inconsistent readings.
-
Possible Cause: Poor electrical contact or sensor malfunction. Some automated systems rely on the animal completing an electrical circuit.[19] Clenched paws or poor contact can lead to inaccurate readings.[11]
-
Solution: Regularly check the equipment for proper functioning. Ensure the animal's paws are making good contact with the bar and the floor plate. Consider using a system based on motion detection rather than electrical contact.[19]
-
Vacuous Chewing Movement (VCM) Model
Issue: No significant increase in VCMs after chronic treatment with a positive control (e.g., haloperidol).
-
Possible Cause 1: Insufficient duration of treatment. The development of VCMs is a long-term process.
-
Solution: Ensure the treatment period is sufficiently long, often several weeks to months, as indicated in established protocols.[15]
-
-
Possible Cause 2: Incorrect scoring of VCMs. It can be challenging to distinguish VCMs from normal chewing or grooming behaviors.
-
Solution: Scorers should be well-trained and blinded to the treatment groups. Video recording the sessions allows for re-scoring and verification. VCMs are typically defined as purposeless chewing motions in the absence of food.
-
Issue: High baseline VCMs in the control group.
-
Possible Cause: Age of the animals. Older rodents may exhibit spontaneous oral movements that can be mistaken for VCMs.
-
Solution: Use younger adult animals at the start of the study. Ensure that baseline VCMs are recorded for all animals before the start of treatment to allow for within-subject comparisons.
-
Experimental Protocols
Protocol 1: Assessment of Acute EPS Liability using the Rat Catalepsy Bar Test
Objective: To compare the potential of EGIS-11150 to induce catalepsy against a typical antipsychotic (haloperidol) and a vehicle control.
Materials:
-
Male Wistar rats (200-250g)
-
EGIS-11150, Haloperidol, Vehicle (e.g., saline with 1% Tween 80)
-
Catalepsy bar apparatus (a horizontal bar 9 cm from the base)
-
Stopwatches
Methodology:
-
Acclimatization: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, Haloperidol (1 mg/kg, i.p.), EGIS-11150 (at various doses)).
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Testing: At 30, 60, 90, and 120 minutes post-injection, test for catalepsy.
-
Placement: Gently place the rat's forepaws onto the horizontal bar.
-
Measurement: Start the stopwatch immediately. Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
Cut-off Time: A cut-off time of 180 seconds is typically used. If the rat remains on the bar for this duration, the trial is ended, and the latency is recorded as 180 seconds.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the mean latencies between groups at each time point.
Protocol 2: Assessment of Tardive Dyskinesia Liability using the Rat Vacuous Chewing Movement (VCM) Model
Objective: To evaluate the long-term administration of EGIS-11150 on the development of VCMs compared to a typical antipsychotic (haloperidol) and a vehicle control.
Materials:
-
Male Sprague-Dawley rats
-
EGIS-11150, Haloperidol decanoate (long-acting formulation), Vehicle (e.g., sesame oil)
-
Observation chambers (transparent cages)
-
Video recording equipment
Methodology:
-
Baseline Measurement: Prior to treatment, record baseline VCMs for each rat for 5 minutes.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, Haloperidol decanoate (e.g., 21 mg/kg, i.m., every 3 weeks), EGIS-11150 (daily oral gavage at various doses)).
-
Chronic Administration: Administer the treatments for a period of 12-24 weeks.
-
VCM Observation: Every 3 weeks, record the behavior of each rat for 10-15 minutes in the observation chamber.
-
Scoring: A trained observer, blind to the treatment groups, will score the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed towards physical material.
-
Data Analysis: Analyze the change in VCM counts from baseline over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).
Quantitative Data Summary
The following tables represent hypothetical data based on the expected pharmacological profile of EGIS-11150 as an atypical antipsychotic compared to a typical antipsychotic like haloperidol.
Table 1: Representative Data from Catalepsy Bar Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to Descent (seconds) at 60 min post-injection (± SEM) |
| Vehicle | - | 5.2 ± 1.3 |
| Haloperidol | 1.0 | 155.8 ± 12.5 |
| EGIS-11150 | 1.0 | 10.5 ± 2.1 |
| EGIS-11150 | 5.0 | 25.3 ± 4.6 |
| EGIS-11150 | 10.0 | 40.1 ± 6.8 |
| p < 0.01 compared to Vehicle group |
Table 2: Representative Data from Vacuous Chewing Movement (VCM) Model in Rats after 12 Weeks of Treatment
| Treatment Group | Dose | Mean Number of VCMs per 5 minutes (± SEM) |
| Vehicle | - | 2.1 ± 0.5 |
| Haloperidol | 21 mg/kg, every 3 weeks | 25.4 ± 3.1 |
| EGIS-11150 | 5.0 mg/kg/day | 3.5 ± 0.8 |
| EGIS-11150 | 10.0 mg/kg/day | 4.2 ± 1.1 |
| p < 0.01 compared to Vehicle group |
Visualizations
Caption: Signaling pathways in EPS and mitigation by EGIS-11150.
Caption: Experimental workflow for the rat catalepsy bar test.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuronal traffic signals in tardive dyskinesia: not enough “stop” in the motor striatum | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Extrapyramidal syndromes in nonhuman primates: typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonergic aspects of acute extrapyramidal syndromes in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
EGIS 11150 dose-response curve in cognitive tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGIS-11150 in cognitive tasks.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EGIS-11150?
EGIS-11150 is a compound with a multi-receptor binding profile, suggesting its potential as an atypical antipsychotic with pro-cognitive effects.[1] It exhibits high affinity for adrenergic α1, α2c, 5-HT2A, and 5-HT7 receptors. It also shows moderate affinity for adrenergic α2a and D2 receptors.[1] Functionally, it acts as an antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[1]
Q2: In which preclinical models has EGIS-11150 shown pro-cognitive effects?
EGIS-11150 has demonstrated a robust pro-cognitive profile in several rodent models.[1] These include:
-
Passive-avoidance learning in rats[1]
-
Novel object recognition in rats[1]
-
Radial maze tests in rats[1]
-
Phencyclidine-induced disruption of prepulse inhibition in mice and rats, which is a measure of sensorimotor gating and attention.[1][2]
Q3: What is the recommended dose range for EGIS-11150 in cognitive studies?
The effective dose of EGIS-11150 can vary depending on the animal model and the specific cognitive task. Based on available preclinical data, an intraperitoneal (i.p.) dose range of 0.01 to 0.3 mg/kg has been shown to be effective in various models of schizophrenia, including those assessing cognitive function.[1] In studies specifically looking at the restoration of prepulse inhibition deficits induced by PCP, effective i.p. doses were found to be 0.1, 0.3, and 1 mg/kg in rats, and 0.01, 0.03, and 0.1 mg/kg in mice.[2]
Q4: How does EGIS-11150 affect hippocampal-prefrontal cortex circuitry?
Studies have shown that EGIS-11150 can influence the circuitry between the hippocampus and the prefrontal cortex (PFC), which is crucial for cognitive functions and is often dysregulated in schizophrenia.[3] EGIS-11150 has been observed to increase hippocampus-PFC coherence and has been shown to reverse the inhibition of long-term potentiation (LTP) induced by stressors.[3] It has also been shown to counteract the EEG modifications induced by NMDA receptor antagonists like ketamine and PCP.[3]
Troubleshooting Guides
Issue 1: Inconsistent or no significant pro-cognitive effect observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose | Verify that the administered dose is within the effective range reported in the literature (see dose-response tables below). Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Route of Administration | The majority of published studies use intraperitoneal (i.p.) injection.[1][2] If using a different route, bioavailability and pharmacokinetics may be altered, requiring dose adjustments. |
| Timing of Administration | In prepulse inhibition studies, EGIS-11150 was administered 30 minutes before the test.[2] The timing of drug administration relative to the cognitive task is critical. Review the experimental protocol to ensure optimal timing for brain exposure. |
| Animal Strain and Species | There may be species and strain differences in sensitivity to EGIS-11150. The provided data is primarily from rodent studies.[1][2] |
| Experimental Model Validity | Ensure that the cognitive deficit in your chosen model is sensitive to the pharmacological mechanism of EGIS-11150 (i.e., modulation of adrenergic and serotonergic systems). |
Issue 2: High variability in behavioral data.
| Possible Cause | Troubleshooting Step |
| Subject Handling and Stress | Excessive handling or environmental stress can significantly impact cognitive performance. Ensure consistent and gentle handling of animals. Acclimate animals to the testing environment and apparatus. |
| Environmental Factors | Inconsistent lighting, noise levels, or temperature in the testing room can introduce variability. Standardize all environmental conditions. |
| Subject Characteristics | Age, weight, and sex of the animals can influence behavioral outcomes. Ensure these variables are balanced across experimental groups. |
| Assay Sensitivity | The chosen cognitive task may not be sensitive enough to detect the effects of EGIS-11150. Consider optimizing task parameters (e.g., inter-trial interval, stimulus salience) to increase sensitivity. |
Quantitative Data
Table 1: Effective Dose Ranges of EGIS-11150 in Rodent Models
| Animal Model | Cognitive Domain | Effective Dose Range (i.p.) | Reference |
| Rat | Learning & Memory (Passive Avoidance, Novel Object Recognition, Radial Maze) | 0.01 - 0.3 mg/kg | [1] |
| Mouse | Attention (Prepulse Inhibition) | 0.01 - 0.3 mg/kg | [1] |
| Rat | Attention (Prepulse Inhibition) | 0.1, 0.3, 1 mg/kg | [2] |
| Mouse | Attention (Prepulse Inhibition) | 0.01, 0.03, 0.1 mg/kg | [2] |
Note: For detailed dose-response curves and specific performance metrics, it is essential to consult the full-text of the cited publications.
Experimental Protocols
1. Novel Object Recognition (NOR) Task in Rats (Summary)
This protocol is a summary based on standard NOR procedures and the information that EGIS-11150 was tested in this paradigm.[1] For a detailed methodology, the original research article should be consulted.
-
Habituation: Individually house rats and handle them for several days before the experiment. On the day before testing, allow each rat to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour). This is when memory consolidation is challenged.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3 minutes).
-
Drug Administration: Administer EGIS-11150 (at the desired dose) or vehicle at a specified time before the training phase (e.g., 30 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
2. Prepulse Inhibition (PPI) Task in Mice/Rats (Summary)
This protocol is a summary based on standard PPI procedures and the information that EGIS-11150 was effective in this model.[1][2]
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background noise.
-
Stimuli: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug-Induced Deficit: To model the sensory gating deficits of schizophrenia, a disruptor agent like phencyclidine (PCP) is often used.[2] PCP is administered before the test session.
-
Drug Administration: Administer EGIS-11150 or vehicle at a specified time before the test session (e.g., 30 minutes).[2]
-
Data Analysis: Calculate the percentage of PPI as: 100 - [(Startle response on prepulse-pulse trials / Startle response on pulse-alone trials) x 100]. A lower PPI percentage indicates a deficit in sensorimotor gating.
Visualizations
Caption: Receptor binding profile of EGIS-11150.
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of EGIS-11150 in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the bioavailability of EGIS-11150 in rodent experiments.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during your experiments with EGIS-11150.
| Question/Issue | Potential Cause | Suggested Solution |
| 1. After oral administration of EGIS-11150, plasma concentrations are undetectable or very low. | Poor aqueous solubility: EGIS-11150 may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. Many complex organic molecules exhibit poor water solubility. | - Formulation with solubilizing excipients: Prepare formulations using co-solvents, surfactants, or cyclodextrins to increase the solubility of the compound.[1]- Particle size reduction: Employ techniques like micronization or nanosizing to increase the surface area of the drug, which can enhance the dissolution rate.[2]- pH adjustment: If EGIS-11150 is ionizable, adjusting the pH of the formulation vehicle can improve its solubility.[1] |
| Low permeability: The compound may not efficiently cross the intestinal epithelium. | - Use of permeation enhancers: Incorporate excipients known to improve intestinal permeability, such as certain lipids and surfactants.[3][4] Medium-chain fatty acids, for instance, can facilitate intestinal absorption.[3]- Lipid-based formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state and improve its transport across the gut wall.[5] | |
| Extensive first-pass metabolism: EGIS-11150 may be heavily metabolized in the liver or gut wall before reaching systemic circulation.[6] | - Co-administration with metabolic inhibitors: While complex, co-dosing with known inhibitors of relevant cytochrome P450 enzymes (if identified) could be explored in preclinical settings to understand the metabolic pathways.- Alternative routes of administration: For initial efficacy studies, consider routes that bypass the liver, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to establish a baseline for systemic exposure.[7][8] | |
| 2. High variability in plasma concentrations is observed between individual rodents. | Inconsistent dosing: Inaccurate oral gavage technique can lead to variable amounts of the compound being delivered. | - Refine gavage technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.- Use of a consistent formulation: Ensure the formulation is homogenous and stable, preventing the drug from precipitating or separating. |
| Food effects: The presence or absence of food in the stomach can significantly alter drug absorption. | - Standardize feeding schedule: Fast rodents overnight before dosing to ensure a consistent gastric environment.[2] | |
| Inter-animal physiological differences: Natural variations in gastric pH, GI motility, and metabolic enzyme expression can contribute to variability. | - Increase sample size (n): A larger number of animals per group can help to account for biological variability.[2]- Serial blood sampling: Where possible, use serial blood sampling techniques to obtain a full pharmacokinetic profile from a single animal, which can reduce inter-animal variability.[9] | |
| 3. In vitro dissolution of the EGIS-11150 formulation is satisfactory, but in vivo bioavailability remains low. | Precipitation in the GI tract: The formulation may be stable in the dosing vehicle but precipitate upon dilution in the gastrointestinal fluids. | - Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the GI tract.[10]- Amorphous solid dispersions: Creating a solid dispersion of EGIS-11150 in a hydrophilic polymer can improve its dissolution and prevent precipitation.[2] |
| Interaction with gut components: The compound may bind to bile salts or other contents of the GI tract, reducing its free concentration available for absorption. | - Formulation with protective colloids: Certain excipients can form a protective layer around the drug particles, minimizing interactions with the gut environment. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the oral bioavailability of EGIS-11150?
A1: The first step is to characterize the physicochemical properties of EGIS-11150, specifically its aqueous solubility and permeability. This will help you identify the primary barrier to absorption and select the most appropriate enhancement strategy. For instance, if the compound has poor solubility but good permeability (a Biopharmaceutics Classification System Class II compound), formulation strategies aimed at improving dissolution will be most effective.
Q2: What are some common formulation strategies for poorly soluble compounds like EGIS-11150?
A2: Several strategies can be employed:
-
Lipid-based formulations: These can enhance the bioavailability of lipophilic drugs by keeping them in a liquid form until they reach the site of absorption.[10] This includes oils, surfactants, and co-solvents.[3]
-
Polymer-based excipients: Polymeric carriers can be used to create solid solutions or dispersions, which can stabilize the amorphous form of the drug and maintain supersaturation in aqueous environments.[10]
-
Surfactant-based excipients: Surfactants can improve the wetting of hydrophobic drugs and form micelles that solubilize the drug molecules.[10]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][5]
Q3: How do I assess the bioavailability of my new EGIS-11150 formulation in rodents?
A3: An in vivo pharmacokinetic (PK) study is the standard method for assessing bioavailability.[2] This typically involves administering the formulation orally to one group of rodents and an intravenous (IV) solution of the compound to another group.[2] Blood samples are collected at various time points after dosing, and the plasma concentrations of EGIS-11150 are measured. Absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose administered.
Q4: Which rodent model is more suitable for bioavailability studies, mice or rats?
A4: Both mice and rats are commonly used. Rats are often preferred for pharmacokinetic studies because their larger size facilitates easier blood sampling.[11] However, recent advancements in serial blood sampling techniques have made mice a viable option, which can be advantageous in terms of compound and animal usage.[9] Notably, rat subcutaneous bioavailability has shown a significant correlation with human subcutaneous bioavailability for monoclonal antibodies, suggesting the rat can be a predictive model.[12][13]
Q5: What are the key pharmacokinetic parameters I should be looking at?
A5: The primary parameters to evaluate are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Hypothetical Pharmacokinetic Data for EGIS-11150 in Rats
The following tables present hypothetical data to illustrate how different formulation strategies might improve the pharmacokinetic profile of EGIS-11150 in rats. This data is for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of EGIS-11150 in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | < 5% |
| Solution in PEG400 | 110 ± 30 | 2.0 ± 0.5 | 650 ± 180 | ~15% |
| Lipid-Based Formulation (SEDDS) | 250 ± 65 | 1.5 ± 0.5 | 1800 ± 450 | ~40% |
| Amorphous Solid Dispersion | 220 ± 50 | 1.0 ± 0.5 | 1650 ± 390 | ~37% |
Data are presented as mean ± standard deviation.
Table 2: Intravenous Pharmacokinetic Parameters of EGIS-11150 in Rats (1 mg/kg)
| Parameter | Value |
| AUC0-inf (ng·hr/mL) | 4500 ± 900 |
| Clearance (mL/hr/kg) | 220 ± 45 |
| Volume of Distribution (L/kg) | 2.5 ± 0.6 |
| Half-life (hr) | 8.0 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
-
Selection of Excipients: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to dissolve EGIS-11150.
-
Formulation Preparation:
-
Accurately weigh EGIS-11150 and dissolve it in the selected oil.
-
Add the surfactant and co-solvent to the oil mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Assess the emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy male Sprague-Dawley rats (250-300 g).[2][11]
-
Housing: House the animals in a controlled environment with free access to food and water.[2]
-
Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[2]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of EGIS-11150 in the plasma samples using a validated analytical method, such as LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, F%).
Visualizations
Caption: Workflow for improving EGIS-11150 bioavailability.
Caption: Antagonist action of EGIS-11150 on key receptors.[7]
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 6. A physiologically based pharmacokinetic and pharmacodynamic model to describe the oral dosing of rats with ethyl acrylate and its implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 9. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
EGIS-11150 vs. Clozapine: A Comparative Analysis of Preclinical Cognitive Enhancement Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical cognitive effects of EGIS-11150, a novel antipsychotic candidate, and clozapine, the gold-standard atypical antipsychotic for treatment-resistant schizophrenia. The following sections present available experimental data, detail the methodologies of key preclinical cognitive assays, and visualize the proposed signaling pathways of both compounds.
Quantitative Data Presentation
Direct comparative preclinical studies assessing the cognitive effects of EGIS-11150 and clozapine across a broad range of cognitive domains are limited in the public domain. However, a study investigating the effects of these compounds on stress-induced impairment of long-term potentiation (LTP) in the rat hippocampus-prefrontal cortex (H-PFC) pathway provides valuable comparative data. LTP is a cellular mechanism underlying learning and memory.
| Experimental Model | Compound | Dose | Outcome Measure | Result | Reference |
| Stress-Induced LTP Impairment in Rat H-PFC Pathway | EGIS-11150 | 0.01 mg/kg i.p. | Reversal of Stress-Induced LTP Inhibition | Fully restored LTP to non-stressed levels. | [1] |
| Clozapine | 0.3 mg/kg i.p. | Reversal of Stress-Induced LTP Inhibition | Partially restored LTP. | [1] |
Experimental Protocols
This section details the methodologies for key preclinical experiments frequently used to assess cognitive function in rodents, as mentioned in the context of EGIS-11150 and clozapine research.
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are used. The objects should be heavy enough that the animal cannot displace them and should not have any innate rewarding or aversive properties.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days leading up to the test. This is done to reduce anxiety and novelty-induced exploratory behavior directed at the environment itself.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented toward it.
-
Retention Interval: The animal is returned to its home cage for a specific period, which can range from minutes to hours, depending on the aspect of memory being tested (short-term vs. long-term).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Passive Avoidance Test
The passive avoidance test assesses a form of fear-motivated learning and memory. The test relies on the animal's ability to remember an aversive stimulus and inhibit a natural tendency to move from a brightly lit area to a dark one.
-
Apparatus: A two-compartment chamber with one brightly illuminated compartment and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the lit compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal has fully entered the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the floor grid. The animal is then removed from the apparatus.
-
Retention Interval: The animal is returned to its home cage for a specified period, typically 24 hours, to allow for memory consolidation.
-
Retention/Test Trial: The animal is placed back into the lit compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as a stronger memory of the aversive event.
Radial Arm Maze (RAM) Test
The radial arm maze (RAM) is used to evaluate spatial learning and working memory. The task requires the animal to remember which of the several arms of the maze it has already visited to retrieve a food reward.
-
Apparatus: An elevated central platform with a number of arms (typically eight) radiating outwards. At the end of each arm, there is a food cup that can be baited with a reward. The maze is placed in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.
-
Procedure:
-
Habituation/Pre-training: Animals are habituated to the maze and trained to retrieve food rewards from the arms. This may involve placing food throughout the maze initially and then gradually restricting it to the food cups at the end of the arms.
-
Training/Testing: At the start of a trial, a single food pellet is placed in the food cup of each arm. The animal is placed on the central platform and is allowed to explore the maze and retrieve the rewards. The trial ends after a set time or after the animal has visited all the arms.
-
-
Data Analysis:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial. An increase in working memory errors indicates a deficit in the ability to hold and use information for a short period.
-
Reference Memory Errors: Entry into an arm that is never baited (in versions of the task where only a subset of arms contains a reward). An increase in reference memory errors suggests a deficit in long-term spatial memory.
-
Other measures include the time taken to complete the maze and the number of arms visited.
-
Signaling Pathways and Mechanisms of Action
The cognitive effects of EGIS-11150 and clozapine are mediated by their complex interactions with multiple neurotransmitter systems. The following diagrams illustrate their proposed signaling pathways.
EGIS-11150 Signaling Pathway
EGIS-11150 is a multi-receptor antagonist with high affinity for several serotonin and adrenergic receptors, and moderate affinity for dopamine D2 receptors. It also acts as an inverse agonist at 5-HT7 receptors.[2] This profile suggests a complex modulation of downstream signaling cascades that can influence cognitive processes.
References
EGIS-11150 and Risperidone: A Comparative Analysis in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of EGIS-11150, an investigational antipsychotic compound, and risperidone, a widely prescribed atypical antipsychotic. The following sections present a comprehensive overview of their receptor binding affinities, efficacy in animal models of schizophrenia predictive of positive, negative, and cognitive symptoms, and the underlying signaling pathways.
Executive Summary
EGIS-11150 is a novel antipsychotic candidate with a distinct pharmacological profile, demonstrating high affinity for multiple serotonin and adrenergic receptors, and moderate affinity for dopamine D2 receptors.[1] Preclinical evidence suggests its potential to address not only the positive and negative symptoms of schizophrenia but also the cognitive deficits, a significant unmet need in current therapies.[1] Risperidone, a benzisoxazole derivative, is an established atypical antipsychotic that primarily acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[2][3] This guide consolidates available preclinical data to facilitate a direct comparison of these two compounds.
Receptor Binding Affinity
The receptor binding profiles of EGIS-11150 and risperidone reveal key differences in their molecular targets, which likely underlie their distinct pharmacological effects. EGIS-11150 exhibits a broader spectrum of high-affinity interactions, particularly with adrenergic receptors, compared to risperidone.
| Receptor Subtype | EGIS-11150 (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 120[4] | 3.13 - 3.2[2][5] |
| Serotonin 5-HT2A | 3.1[4] | 0.16 - 0.2[2][5] |
| Serotonin 5-HT7 | 9[4] | - |
| Adrenergic α1 | 0.5[4] | 0.8[2] |
| Adrenergic α2a | Moderate Affinity[1] | 7.54[2] |
| Adrenergic α2c | 13[4] | - |
| Histamine H1 | - | 2.23[2] |
Note: A lower Ki value indicates a higher binding affinity. Data for some receptors for EGIS-11150 were not quantitatively available.
Efficacy in Preclinical Models of Schizophrenia
Both EGIS-11150 and risperidone have been evaluated in various animal models designed to mimic the core symptom domains of schizophrenia.
Models of Positive Symptoms
Phencyclidine (PCP)-Induced Hypermotility: This model assesses the ability of a compound to counteract the psychostimulant effects of PCP, an NMDA receptor antagonist that induces psychosis-like symptoms in humans.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Mice | 0.01 - 0.3 mg/kg (i.p.)[1] | Effective in reducing PCP-induced hypermotility.[1] |
| Risperidone | Rats | 0.8 - 2.4 mg/kg (p.o.)[6] | Dose-dependently inhibited PCP-induced hyperlocomotion and stereotyped behaviors.[6] |
| 0.002 mg/kg (inhibitory dose50)[7] | More potent in blocking PCP-induced locomotion compared to amphetamine-induced locomotion.[7] |
Models of Negative Symptoms
Social Withdrawal Test: This model evaluates the pro-social effects of a compound in animals exhibiting social deficits, mimicking the social withdrawal seen in schizophrenia.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Rats | 0.01 - 0.3 mg/kg (i.p.)[1] | Reported to be effective in a social withdrawal test.[1] |
| Risperidone | - | - | Data not available in the searched context. |
Models of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. Both compounds have been investigated for their potential to improve cognitive function in various animal models.
Prepulse Inhibition (PPI) Deficit: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses a compound's ability to restore this gating function.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Mice & Rats | 0.01 - 0.1 mg/kg (i.p.) in mice; 0.1 - 1 mg/kg (i.p.) in rats | Restored PCP-induced PPI deficits in both rats and mice.[8] |
| Risperidone | Rats | 0.3 - 3 mg/kg | Effective in restoring a dizocilpine-induced PPI deficit.[9] |
Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Rats | 0.01 - 0.3 mg/kg (i.p.) | Reported to have pro-cognitive activity in the novel object recognition test.[1] |
| Risperidone | Rats | 0.1 mg/kg (i.p.)[2] | Successfully reversed MK-801-induced cognitive deterioration in the NOR test.[2] |
| 0.2 and 0.5 mg/kg (i.p.) | Selectively reversed the novel object discrimination deficit in isolation-reared rats.[3] |
Passive Avoidance Learning: This task evaluates long-term memory based on a fear-motivated response.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Rats | 0.01 - 0.3 mg/kg (i.p.) | Showed pro-cognitive activity in passive-avoidance learning.[1] |
| Risperidone | - | - | Data not available in the searched context. |
Radial Arm Maze Test: This maze is used to assess spatial learning and working memory.
| Compound | Species | Doses Tested | Key Findings |
| EGIS-11150 | Rats | 0.01 - 0.3 mg/kg (i.p.) | Reported to have pro-cognitive activity in the radial maze test.[1] |
| Risperidone | Rats | 0.1 mg/kg (p.o.) | Significantly reduced the number of errors made during the retention phase of a delayed radial maze task.[10] |
| 0.3 and 1 mg/kg (p.o.) | Did not reverse MK-801-induced impairment of learning and memory in the radial-arm maze test.[7] |
Signaling Pathways and Mechanism of Action
The therapeutic and side-effect profiles of EGIS-11150 and risperidone are dictated by their interactions with various neurotransmitter receptors and the subsequent modulation of intracellular signaling cascades.
Risperidone Signaling Pathways
Risperidone's primary mechanism of action involves the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][3]
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, risperidone is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][11]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and may also mitigate the extrapyramidal side effects associated with D2 blockade.[3]
EGIS-11150 Signaling Pathways
EGIS-11150 acts as a functional antagonist at adrenergic α1, α2c, serotonin 5-HT2A, and dopamine D2 receptors, and as an inverse agonist at 5-HT7 receptors.[1] This multi-receptor profile suggests a more complex mechanism of action.
-
Multi-Receptor Antagonism: The combined antagonism at D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics. The additional modulation of adrenergic and 5-HT7 receptors may contribute to its procognitive effects and potentially a favorable side-effect profile.
-
5-HT7 Inverse Agonism: Inverse agonism at 5-HT7 receptors is a distinguishing feature of EGIS-11150 and has been linked to pro-cognitive effects in preclinical models.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Phencyclidine (PCP)-Induced Hypermotility
This test is widely used to screen for antipsychotic potential.
-
Animals: Typically male mice or rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., an open-field arena).
-
The test compound (e.g., EGIS-11150 or risperidone) or vehicle is administered at a specified time before the test.
-
PCP is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
-
-
Endpoint: A significant reduction in PCP-induced hypermotility by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This paradigm assesses sensorimotor gating.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the whole-body startle reflex.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only.
-
-
The amplitude of the startle response is measured for each trial.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Restoration of a drug-induced (e.g., by PCP or apomorphine) PPI deficit is indicative of antipsychotic efficacy.
Novel Object Recognition (NOR) Test
This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Inter-trial Interval (ITI): A delay of a specified duration.
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Endpoint: A discrimination index (DI) or preference for the novel object is calculated. A higher DI indicates better recognition memory. Compounds that reverse a drug-induced (e.g., by MK-801) deficit in novel object recognition are considered to have pro-cognitive effects.
Conclusion
The preclinical data available to date suggest that EGIS-11150 is a promising antipsychotic candidate with a unique pharmacological profile that may offer advantages over existing treatments, particularly in the domain of cognitive enhancement. Its broad receptor activity, including 5-HT7 inverse agonism, distinguishes it from risperidone. While risperidone is a well-established and effective antipsychotic, its impact on cognitive symptoms is less pronounced.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of EGIS-11150 and risperidone. The data presented in this guide provide a solid foundation for researchers and drug development professionals to inform future investigations into novel therapeutic strategies for schizophrenia.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed Spatial Win-shift Test on Radial Arm Maze [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Lurasidone reverses MK-801-induced impairment of learning and memory in the Morris water maze and radial-arm maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of antipsychotics on a delayed radial maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic oral treatment with risperidone impairs recognition memory and alters brain-derived neurotrophic factor and related signaling molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
EGIS-11150: A Comparative Analysis of a Novel Atypical Antipsychotic Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of EGIS-11150, a novel atypical antipsychotic candidate, with established atypical antipsychotics. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development.
Executive Summary
EGIS-11150 is an investigational atypical antipsychotic agent that exhibits a unique receptor binding profile and has demonstrated promising efficacy in various preclinical models of schizophrenia. Notably, it shows high affinity for several serotonin and adrenergic receptor subtypes, with moderate affinity for the dopamine D2 receptor. Preclinical data suggests that EGIS-11150 may offer advantages over existing atypical antipsychotics, particularly in its potential to address cognitive deficits associated with schizophrenia. This guide will delve into its receptor binding characteristics, comparative efficacy in behavioral models, and the detailed experimental protocols used in these assessments.
Receptor Binding Profile
EGIS-11150 possesses a distinct receptor binding affinity profile compared to other atypical antipsychotics. It demonstrates high affinity for α1-adrenergic, 5-HT2A, and 5-HT7 receptors, and moderate affinity for α2C and dopamine D2 receptors.[1] It acts as a functional antagonist at the α1, α2c, 5-HT2A, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[2] This multi-receptor interaction is believed to contribute to its unique pharmacological effects.
For a direct comparison, the following table summarizes the in vitro receptor binding affinities (Ki, nM) of EGIS-11150 and other commonly used atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | EGIS-11150 | Olanzapine | Risperidone | Clozapine | Aripiprazole | Quetiapine | Ziprasidone |
| Dopamine D2 | 120[1] | 11 | 3.3 | 125 | 0.34 | 160 | 4.8 |
| Serotonin 5-HT2A | 3.1[1] | 4 | 0.12 | 16 | 3.4 | 148 | 0.4 |
| Serotonin 5-HT7 | 9[1] | 57 | 1.0 | 7 | 19 | 214 | 4.2 |
| Adrenergic α1 | 0.5[1] | 19 | 0.2 | 7 | 57 | 7 | 10 |
| Adrenergic α2C | 13[1] | - | - | - | - | - | - |
Data for atypical antipsychotics other than EGIS-11150 is compiled from various sources and may vary between studies. The provided values are representative.
Preclinical Efficacy in Animal Models
EGIS-11150 has been evaluated in a range of preclinical models designed to assess efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
Models of Psychosis (Positive Symptoms)
Phencyclidine (PCP)-Induced Hyperactivity: This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, mimicking the positive symptoms of schizophrenia.
-
EGIS-11150: Effective in reducing PCP-induced hypermotility in mice at doses of 0.01-0.3 mg/kg (i.p.).[2]
-
Comparative Data: While direct head-to-head studies with EGIS-11150 are limited, olanzapine and clozapine have also been shown to reverse PCP-induced hyperlocomotion.
Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to suppress a learned avoidance response, a characteristic feature of clinically effective antipsychotics.
-
EGIS-11150: Demonstrated efficacy in inhibiting the conditioned avoidance response in rats.[2]
-
Comparative Data: Atypical antipsychotics like risperidone and olanzapine are known to disrupt conditioned avoidance responding.
Models of Negative Symptoms
Social Withdrawal Test: This model evaluates the pro-social effects of a compound in rodents that exhibit reduced social interaction, a behavior analogous to the negative symptoms of schizophrenia.
-
EGIS-11150: Showed efficacy in a social withdrawal test in rats, suggesting potential for treating negative symptoms.[2]
-
Comparative Data: Clozapine has been shown to prevent stress-induced social interaction deficits in rats.
Models of Cognitive Deficits
Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
EGIS-11150: Was effective in the novel object recognition test in rats, indicating pro-cognitive effects.[2]
-
Comparative Data: Olanzapine has been shown to prevent stress-induced impairments in visual and spatial memory in rats.[3] Atypical antipsychotics, in general, are considered to have some beneficial effects on cognitive impairment in schizophrenia.[4]
Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
EGIS-11150: Effectively restored PCP-induced deficits in PPI in both rats (at 0.1, 0.3, and 1 mg/kg i.p.) and mice (at 0.01, 0.03, and 0.1 mg/kg i.p.).[5]
-
Comparative Data: Atypical antipsychotics are generally effective in restoring PPI deficits induced by NMDA antagonists.
Passive Avoidance Learning: This test measures fear-motivated learning and memory.
-
EGIS-11150: Showed positive effects in the passive-avoidance learning paradigm in rats.[2]
Radial Arm Maze Test: This test evaluates spatial working and reference memory.
-
EGIS-11150: Was effective in the radial maze test in rats, further supporting its pro-cognitive potential.[2]
Electrophysiological and Neuroplasticity Studies
Hippocampus-Prefrontal Cortex (H-PFC) Coherence: Dysfunction in the H-PFC circuit is implicated in schizophrenia.
-
EGIS-11150: Enhanced H-PFC coherence and increased the 8–9 Hz theta band of the EEG power spectrum at doses more than 30 times lower than clozapine and more than 100 times lower than olanzapine, risperidone, or haloperidol.[6]
Stress-Induced Impairment of Long-Term Potentiation (LTP): LTP is a cellular mechanism underlying learning and memory.
-
EGIS-11150: At a dose of 0.01 mg/kg (i.p.), fully restored stress-induced inhibition of H-PFC LTP.[6]
-
Comparative Data: Clozapine (at 0.3 mg/kg i.p.) only partially restored the stress-impaired LTP in the same study.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Receptor Binding Assays
Standard radioligand binding assays are performed using cell membranes expressing the specific human recombinant receptors. The test compound (EGIS-11150 or other antipsychotics) is incubated with the membranes and a specific radioligand for a defined period. The amount of bound radioligand is then measured, and the inhibition constant (Ki) is calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
Phencyclidine (PCP)-Induced Hyperactivity
-
Animals: Male mice.
-
Procedure: Mice are habituated to the testing cages (e.g., automated activity monitors) for a period of time. They are then administered the test compound (EGIS-11150 or vehicle) via intraperitoneal (i.p.) injection. After a pre-treatment period, they are injected with PCP (e.g., 3-10 mg/kg, s.c.). Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle-treated group indicates antipsychotic-like activity.
Conditioned Avoidance Response (CAR)
-
Animals: Male rats.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Acquisition: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock has started, it escapes the shock (an escape response). If it fails to move, it is recorded as a failure to escape. Multiple trials are conducted per session.
-
Testing: After acquisition, rats are treated with the test compound or vehicle and tested for their ability to perform the avoidance response.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.
Social Interaction Test
-
Animals: Male rats.
-
Procedure: Two unfamiliar rats are placed in a novel, dimly lit open field arena for a specified period (e.g., 10-15 minutes). The amount of time they spend engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded by a trained observer or an automated video tracking system. To induce social withdrawal, one of the models is subjecting animals to acute restraint stress.
-
Data Analysis: The total duration of social interaction is compared between treatment groups. An increase in social interaction time in the drug-treated group compared to a vehicle-treated or stress-exposed group suggests efficacy against negative symptoms.
Novel Object Recognition (NOR) Test
-
Animals: Male rats or mice.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for a few minutes on consecutive days.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time (e.g., 5-10 minutes).
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated (e.g., [time exploring novel object - time exploring familiar object] / [total exploration time]). A higher discrimination index in the drug-treated group compared to a vehicle-treated or amnesia-induced group indicates improved recognition memory.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of spatial recognition memory and object discrimination after chronic administration of haloperidol, amitriptyline, sodium valproate or olanzapine in normal and anhedonic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Validating the Procognitive Effects of EGIS-11150: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the procognitive effects of the investigational compound EGIS-11150 with established atypical antipsychotics: risperidone, olanzapine, and clozapine. The information is compiled from preclinical studies to assist researchers in evaluating the potential of EGIS-11150 as a cognitive enhancer, particularly in the context of schizophrenia-related cognitive deficits.
Executive Summary
EGIS-11150 is a novel antipsychotic candidate that has demonstrated significant procognitive efficacy in various rodent models of cognitive impairment.[1] Its unique pharmacological profile, characterized by potent antagonism at α1-adrenergic and 5-HT2A receptors, inverse agonism at 5-HT7 receptors, and moderate affinity for D2 and α2a-adrenergic receptors, distinguishes it from other atypical antipsychotics.[1] While direct comparative studies with quantitative data are limited, preclinical evidence suggests that EGIS-11150 may offer a promising approach to addressing the cognitive symptoms of schizophrenia, a significant unmet need in current treatment paradigms.
Comparative Analysis of Procognitive Effects
The following tables summarize the available preclinical data on the procognitive effects of EGIS-11150 and its comparators. It is crucial to note that the data are collated from different studies with varying experimental protocols, which limits direct, quantitative comparison.
Table 1: Effects on Learning and Memory in Rodent Models
| Compound | Test | Animal Model | Key Findings | Dosage | Citation |
| EGIS-11150 | Passive Avoidance, Novel Object Recognition, Radial Arm Maze | Rat | Effective in improving performance in all tests, suggesting broad procognitive effects. | 0.01-0.3 mg/kg, i.p. | [1] |
| Risperidone | Novel Object Recognition | Rat (Social Isolation Model) | Reversed recognition memory deficits. | 0.2 and 0.5 mg/kg, i.p. | [2] |
| Delayed Non-Match to Sample (Radial Arm Maze) | Rat | Significantly reduced the number of errors during the retention phase. | 0.1 mg/kg, p.o. | [3] | |
| Olanzapine | Radial Arm Maze | Mouse (MK-801-induced deficit) | Potently reversed working memory errors. | 0.4, 0.8, and 1.25 mg/kg, i.p. | [4][5] |
| Radial Arm Maze | Rat (Okadaic acid-induced deficit) | Significantly attenuated spatial memory impairment. | 0.5 or 2 mg/kg/day, i.p. | [6] | |
| Clozapine | Radial Arm Maze | Mouse (MK-801-induced deficit) | Potently reversed working memory errors. | 0.5 and 1 mg/kg, i.p. | [4] |
| Novel Object Recognition | Rabbit (MK-801-induced deficit) | Prevented deficits in the NOR task. | 0.2 mg/kg, s.c. | [7] |
Table 2: Effects on Sensorimotor Gating (Prepulse Inhibition - PPI)
| Compound | Animal Model | Key Findings | Dosage | Citation |
| EGIS-11150 | Rat and Mouse (PCP-induced deficit) | Restored PPI deficit. | Rats: 0.1, 0.3, 1 mg/kg, i.p.; Mice: 0.01, 0.03, 0.1 mg/kg, i.p. | [8] |
| Risperidone | Rat (PCP-induced deficit) | No significant effect on reversing PCP-induced deficit in this study. | 0.2 mg/kg, i.p. | [9] |
| Clozapine | Rat | Low doses had no effect on working memory. | 0.05–0.1 mg/kg, i.p. | [10] |
Mechanism of Action and Signaling Pathways
EGIS-11150's procognitive effects are believed to stem from its multi-target receptor engagement. The following diagrams illustrate the general signaling pathways associated with the primary receptors targeted by EGIS-11150.
Caption: General signaling pathways modulated by EGIS-11150.
Experimental Protocols
Detailed methodologies for the key behavioral tests cited in this guide are provided below. These protocols represent standard procedures and may have been adapted in the specific studies referenced.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate recognition memory in rodents.
Caption: Experimental workflow for the Novel Object Recognition test.
Protocol Details:
-
Habituation: The animal is allowed to freely explore an empty, open-field arena for a set period to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.
-
Retention Interval: The animal is returned to its home cage for a specific interval, which can be varied to test short-term or long-term memory.
-
Test Phase: One of the original objects is replaced with a novel object, and the animal is returned to the arena.
-
Data Collection: The time the animal spends actively exploring each object (sniffing, touching) is recorded.
-
Analysis: A discrimination index is calculated to quantify recognition memory. A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.
Radial Arm Maze (RAM) Test
The RAM test is used to assess spatial learning and working memory.
Caption: Experimental workflow for the Radial Arm Maze test.
Protocol Details:
-
Apparatus: An elevated maze with multiple arms (typically 8) radiating from a central platform.
-
Habituation: Animals are accustomed to the maze, often with food rewards in all arms to encourage exploration.
-
Training: A specific subset of arms is consistently baited with a food reward. The animal must learn and remember which arms contain the reward.
-
Testing: The animal is placed on the central platform and allowed to freely explore the maze.
-
Data Collection: The sequence of arm entries is recorded.
-
Working memory errors are defined as re-entries into arms that have already been visited within a trial to retrieve a reward.
-
Reference memory errors are entries into arms that are never baited.
-
-
Analysis: The number of errors and the time taken to find all rewards are used as measures of spatial learning and memory.
Conclusion
EGIS-11150 demonstrates a promising preclinical profile as a procognitive agent. Its efficacy across multiple cognitive domains in rodent models, coupled with its unique receptor pharmacology, suggests it may offer advantages over existing atypical antipsychotics for treating cognitive impairment in schizophrenia. However, the lack of direct, head-to-head comparative studies with quantitative data necessitates further research. Future studies should aim to directly compare EGIS-11150 with other atypical antipsychotics under standardized experimental conditions to definitively establish its relative efficacy and therapeutic potential. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design and interpretation of such future investigations.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of antipsychotics on a delayed radial maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of olanzapine and clozapine on radial maze performance in naive and MK-801-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Olanzapine attenuates the okadaic acid-induced spatial memory impairment and hippocampal cell death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 9. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: EGIS-11150 and Cariprazine in the Context of Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antipsychotic compounds, EGIS-11150 and cariprazine. The information is intended for researchers and professionals in the field of drug development and neuroscience, offering a detailed examination of their pharmacological profiles, preclinical efficacy, and the experimental methodologies used in their evaluation.
Executive Summary
EGIS-11150 and cariprazine both represent significant developments in the search for more effective treatments for schizophrenia, a complex disorder characterized by positive, negative, and cognitive symptoms. While both compounds interact with key neurotransmitter systems implicated in the pathophysiology of schizophrenia, they exhibit distinct pharmacological profiles that may translate to different therapeutic effects.
Cariprazine , an approved antipsychotic, is a potent dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor.[1][2][3][4][5][6][7] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][6] This profile is thought to contribute to its efficacy against a broad spectrum of schizophrenia symptoms, including negative symptoms and cognitive deficits.[8]
EGIS-11150 , a preclinical candidate, displays a broader antagonist profile with high affinity for adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, and moderate affinity for dopamine D2 receptors.[9][10][11] Notably, it acts as a functional antagonist at most of these receptors, with the exception of the 5-HT7 receptor, where it exhibits inverse agonist activity.[9] Preclinical studies suggest EGIS-11150 has potential in treating both psychosis and the cognitive dysfunction associated with schizophrenia.[9][10]
This guide will delve into the quantitative data supporting these profiles, detail the experimental protocols for key preclinical assessments, and visualize the proposed mechanisms of action.
Pharmacological Profile: A Quantitative Comparison
The receptor binding affinities (Ki values) of EGIS-11150 and cariprazine highlight their distinct molecular targets. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinities (Ki, nM) of EGIS-11150 and Cariprazine
| Receptor Target | EGIS-11150 (Ki, nM) | Cariprazine (Ki, nM) | Functional Activity (EGIS-11150) | Functional Activity (Cariprazine) |
| Dopamine Receptors | ||||
| D2 | 120[11] | 0.49 - 0.71[3][4] | Antagonist[9] | Partial Agonist[5][6][7] |
| D3 | - | 0.085 - 0.3[3][4] | - | Partial Agonist[5][6][7] |
| Serotonin Receptors | ||||
| 5-HT1A | - | 1.4 - 2.6[3][4] | - | Partial Agonist[6] |
| 5-HT2A | 3.1[11] | 18.8 | Antagonist[9] | Antagonist[6] |
| 5-HT2B | - | 0.58 - 1.1[3] | - | Antagonist[6] |
| 5-HT7 | 9[11] | - | Inverse Agonist[9] | - |
| Adrenergic Receptors | ||||
| α1 | 0.5[11] | - | Antagonist[9] | - |
| α2c | 13[11] | - | Antagonist[9] | - |
Note: A lower Ki value indicates a higher binding affinity. Data for EGIS-11150 is from preclinical studies. Cariprazine data is from a combination of preclinical and clinical sources. "-" indicates data not available from the provided search results.
Preclinical Efficacy in Animal Models of Schizophrenia
Both compounds have been evaluated in established animal models that aim to replicate certain aspects of schizophrenia.
Table 2: Summary of Preclinical Efficacy
| Animal Model | EGIS-11150 | Cariprazine |
| Phencyclidine (PCP)-Induced Hyperactivity | Effective in reducing hypermotility[9] | Effective in reducing hypermotility |
| Conditioned Avoidance Response (CAR) | Effective in inhibiting conditioned avoidance[9] | Effective in inhibiting conditioned avoidance |
| Prepulse Inhibition (PPI) Deficit | Restores PCP-induced PPI deficit[9][12] | Reverses drug-induced PPI deficits |
| Novel Object Recognition (NOR) | Improves cognitive deficits[9] | Shows pro-cognitive effects |
| Social Withdrawal/Interaction | Predicts efficacy against negative symptoms[9] | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or native tissue from specific brain regions (e.g., rat striatum for D2 receptors) are homogenized in an appropriate buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (EGIS-11150 or cariprazine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined by adding a high concentration of an unlabeled ligand that saturates all specific binding sites.
-
-
Incubation and Filtration:
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Phencyclidine (PCP)-Induced Hyperactivity
Objective: To assess the potential antipsychotic activity of a compound by its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist PCP, which mimics some of the positive symptoms of schizophrenia.
General Protocol:
-
Animals: Male mice or rats are typically used. They are habituated to the testing environment before the experiment.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Procedure:
-
Animals are pre-treated with either the test compound (EGIS-11150 or cariprazine) or vehicle.
-
After a specific pre-treatment time, animals are administered PCP (e.g., 2 mg/kg, i.p. for rats) to induce hyperlocomotion.
-
Immediately after PCP injection, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is considered to have high predictive validity for antipsychotic activity.[13]
General Protocol:
-
Animals: Rats are commonly used.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training:
-
The rat is placed in one compartment of the shuttle box.
-
The CS is presented for a short duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment.
-
This procedure is repeated for a set number of trials.
-
-
Testing:
-
Once the rats are trained to a stable level of avoidance, they are treated with the test compound (EGIS-11150 or cariprazine) or vehicle.
-
The CAR test is then conducted again, and the number of avoidance and escape responses is recorded.
-
-
Data Analysis: A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients.
General Protocol:
-
Animals: Mice or rats are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
The test consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling acoustic stimulus (e.g., 74-82 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse is presented shortly (e.g., 100 ms) before the strong startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the flinch) is measured for each trial.
-
-
Data Analysis:
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [ (Startle on pulse-alone trials - Startle on prepulse-pulse trials) / Startle on pulse-alone trials ] x 100
-
The ability of a test compound to reverse a deficit in PPI (e.g., induced by PCP) is assessed.
-
Novel Object Recognition (NOR)
Objective: To assess cognitive function, specifically recognition memory, which is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[14][15][16]
General Protocol:
-
Animals: Rats or mice are used.
-
Apparatus: An open-field arena. A set of different objects that are similar in size but differ in shape and texture are required.
-
Habituation: The animals are allowed to freely explore the empty open-field arena for a period to reduce anxiety and familiarize them with the environment.
-
Training (Familiarization) Phase:
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set amount of time. The time spent exploring each object is recorded.
-
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase:
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis:
-
A discrimination index is calculated: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one. The ability of a test compound to improve performance in this task (e.g., after a cognitive deficit has been induced) is a measure of its pro-cognitive potential.
-
Signaling Pathways and Mechanisms of Action
The distinct receptor profiles of EGIS-11150 and cariprazine suggest they modulate key neurotransmitter pathways through different mechanisms.
Caption: Proposed signaling pathway for EGIS-11150.
Caption: Proposed signaling pathway for cariprazine.
Discussion and Future Directions
This head-to-head comparison reveals that EGIS-11150 and cariprazine represent two distinct approaches to treating schizophrenia.
Cariprazine's profile as a D3-preferring D2/D3 partial agonist offers a mechanism for stabilizing dopaminergic neurotransmission, which is thought to be dysregulated in schizophrenia. Its partial agonism at 5-HT1A receptors may contribute to its effects on mood and cognition. The clinical success of cariprazine validates the therapeutic potential of this multifaceted mechanism.
EGIS-11150 , with its antagonist activity at a broader range of serotonergic and adrenergic receptors and more moderate D2 antagonism, presents an alternative strategy. The inverse agonism at 5-HT7 receptors is a particularly interesting feature that may contribute to its pro-cognitive effects observed in preclinical models.
Future research should focus on direct comparative studies of these two compounds in a wider range of preclinical models, particularly those assessing negative and cognitive symptoms. Investigating the downstream signaling cascades activated by each compound will provide a more nuanced understanding of their mechanisms of action. As EGIS-11150 is still in the preclinical stage, further studies are needed to determine its safety and efficacy in humans. The contrasting pharmacological profiles of EGIS-11150 and cariprazine offer valuable insights for the rational design of future antipsychotic drugs with improved efficacy and tolerability.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Comparative Efficacy of EGIS-11150 in Reversing PCP-Induced Deficits: A Guide for Researchers
For researchers and scientists in neuropsychopharmacology and drug development, this guide provides a comparative analysis of EGIS-11150's ability to counteract phencyclidine (PCP)-induced behavioral and cognitive deficits, a preclinical model relevant to schizophrenia. The guide examines the reproducibility of EGIS-11150's effects and contrasts its performance with established and newer atypical antipsychotics, supported by available experimental data.
Executive Summary
EGIS-11150 is an investigational antipsychotic agent with a unique receptor binding profile, demonstrating high affinity for various serotonin, dopamine, and adrenergic receptors. Preclinical studies consistently show its efficacy in mitigating PCP-induced deficits in animal models, spanning positive, negative, and cognitive symptom domains of schizophrenia. While direct reproducibility studies are not publicly available, the consistency of findings across different experimental paradigms suggests a reliable effect. This guide offers a detailed comparison of EGIS-11150 with other antipsychotics, highlighting its potential as a procognitive agent.
Compound Comparison: Receptor Binding Profiles and Efficacy in PCP Models
The following tables summarize the receptor binding affinities and the effective dose ranges of EGIS-11150 and comparator compounds in reversing PCP-induced deficits in key preclinical tests: the Novel Object Recognition (NOR) test for cognitive deficits and the Prepulse Inhibition (PPI) test for sensorimotor gating deficits.
Table 1: Receptor Binding Affinity (Ki, nM) of EGIS-11150 and Comparator Antipsychotics
| Receptor | EGIS-11150 | Risperidone | Clozapine | Cariprazine | Brexpiprazole | Lumateperone |
| Dopamine D2 | 120[1] | 3.5 | 126 | 0.49 (high), 0.69 (low) | 0.3 | 32 |
| Dopamine D3 | - | 7.5 | 434 | 0.085 | 1.1 | - |
| Serotonin 5-HT1A | - | 270 | 218 | 2.6 | 0.12 | - |
| Serotonin 5-HT2A | 3.1[1] | 0.16 | 16 | 1.9 | 0.47 | 0.54 |
| Serotonin 5-HT7 | 9[1] | 3.6 | 13 | 111 | 3.7 | - |
| Adrenergic α1 | 0.5[1] | 1.1 | 7 | - | 3.8 | - |
| Adrenergic α2c | 13[1] | - | - | - | 0.59 | - |
Table 2: Effective Doses in Reversing PCP-Induced Deficits
| Compound | Animal Model | Test | PCP Dosing Regimen | Effective Dose Range |
| EGIS-11150 | Rat | Prepulse Inhibition | 2 mg/kg[2] | 0.1 - 1 mg/kg i.p.[2] |
| Mouse | Prepulse Inhibition | 10 mg/kg[2] | 0.01 - 0.1 mg/kg i.p.[2] | |
| Rat | Novel Object Recognition | Sub-chronic | 0.01 - 0.3 mg/kg i.p.[3] | |
| Risperidone | Rat | Novel Object Recognition | 2 mg/kg, twice daily for 7 days | 0.2 mg/kg i.p.[4] |
| Rat | Reversal Learning | 2 mg/kg, twice daily for 7 days | 0.16 mg/kg i.p.[1] | |
| Clozapine | Rat | Novel Object Recognition | 2 mg/kg, twice daily for 7 days | 1.0 - 5.0 mg/kg i.p.[4] |
| Rat | Reversal Learning | 2 mg/kg, twice daily for 7 days | 5 mg/kg[5] | |
| Cariprazine | Rat | Novel Object Recognition | 2 mg/kg, twice daily for 7 days | 0.05 - 0.25 mg/kg p.o.[1] |
| Rat | 5-Choice Serial Reaction Time | 2 mg/kg, once daily for 5 days | 0.03 - 0.3 mg/kg p.o.[6] | |
| Brexpiprazole | Mouse | Novel Object Recognition | 10 mg/kg/day for 10 days | 0.3 - 3 mg/kg/day p.o.[7] |
| Lumateperone | - | - | - | Data in PCP models not readily available |
Note: i.p. = intraperitoneal; p.o. = oral administration. The efficacy of these compounds can vary based on the specific PCP dosing regimen and the behavioral test employed.
Experimental Protocols
PCP-Induced Prepulse Inhibition (PPI) Deficit
Objective: To assess sensorimotor gating, a process deficient in schizophrenia.
Animals: Male rats or mice.
Procedure:
-
Habituation: Animals are placed in a startle chamber for a 5-minute acclimation period with background white noise.
-
PCP Administration: PCP is administered at a dose of 2 mg/kg (rats) or 10 mg/kg (mice) intraperitoneally 30 minutes before testing.[2]
-
Test Compound Administration: EGIS-11150 or a comparator drug is administered at the desired dose and route, typically 30 minutes before the test session.[2]
-
PPI Session: The session consists of a series of trials:
-
Pulse Alone: A startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse: A non-startling prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No Stimulus: Background noise only.
-
-
Data Analysis: The startle response is measured via a motion sensor. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.
PCP-Induced Novel Object Recognition (NOR) Deficit
Objective: To assess recognition memory, a cognitive domain impaired in schizophrenia.
Animals: Female hooded-Lister rats.[4]
Procedure:
-
PCP Administration (Sub-chronic): Rats receive PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day drug-free period.[4]
-
Habituation: Animals are habituated to the testing arena in the absence of objects.
-
Test Compound Administration: The test compound is administered 30 minutes prior to the acquisition trial.[4]
-
Acquisition Trial (T1): Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 3 minutes).
-
Inter-Trial Interval (ITI): A delay of 1 minute is typically used.[4]
-
Retention Trial (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative mechanism of action of EGIS-11150 and the experimental workflows for the key behavioral assays.
Caption: Putative mechanism of EGIS-11150 in PCP-induced deficits.
Caption: Experimental workflows for PPI and NOR assays.
Discussion and Future Directions
The available preclinical data suggest that EGIS-11150 is a promising compound for the treatment of cognitive and sensorimotor gating deficits relevant to schizophrenia. Its efficacy at low doses in rodent models is noteworthy.[2][3] However, the lack of independent replication studies warrants further investigation to confirm the robustness of these findings.
Direct comparative studies under identical experimental conditions are needed to definitively establish the superiority of EGIS-11150 over other atypical antipsychotics. Future research should also explore the effects of EGIS-11150 on other PCP-induced deficits, such as those in social interaction and executive function, to provide a more comprehensive profile of its therapeutic potential. Furthermore, investigating the long-term effects and potential for tolerance development will be crucial for its clinical translation.
References
- 1. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]
- 3. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotics attenuate a sub-chronic PCP-induced cognitive deficit in the novel object recognition task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of atypical and classical antipsychotics on sub-chronic PCP-induced cognitive deficits in a reversal-learning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Cariprazine and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EGIS-11150's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of EGIS-11150, a novel antipsychotic agent with procognitive properties. The information presented is based on publicly available data. It is important to note that the majority of the current data on EGIS-11150 originates from studies conducted by or in affiliation with Egis Pharmaceuticals. Independent, multi-laboratory cross-validation of these findings is not yet widely available in the public domain. Therefore, the data herein should be interpreted as foundational and awaiting broader scientific confirmation.
Overview of EGIS-11150
EGIS-11150 is an atypical antipsychotic candidate that has demonstrated potential for treating both the positive and negative symptoms of schizophrenia, with a particularly noteworthy procognitive profile in preclinical models.[1] Its mechanism of action is distinguished by its multi-receptor affinity, acting as a functional antagonist at several adrenergic and serotonin receptors, and as an inverse agonist at the 5-HT₇ receptor.[1]
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, in nM) of EGIS-11150 for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor Target | EGIS-11150 (Ki, nM) | Comparator Antipsychotics (Ki, nM) - Representative Values |
| Adrenergic α₁ | 0.5 | Risperidone: ~1.6 |
| Serotonin 5-HT₂ₐ | 3.1 | Risperidone: ~0.16-0.5, Olanzapine: ~4, Clozapine: ~13 |
| Serotonin 5-HT₇ | 9.0 (Inverse Agonist) | Lurasidone: ~0.5-2.0, Risperidone: ~4.2 |
| Adrenergic α₂c | 13 | Not a primary target for most atypical antipsychotics. |
| Dopamine D₂ | 120 | Haloperidol: ~1, Risperidone: ~3-6, Olanzapine: ~11, Clozapine: ~125 |
Note: Comparator Ki values are approximate and can vary between studies and experimental conditions.
Preclinical Efficacy in Animal Models of Schizophrenia
EGIS-11150 has been evaluated in several rodent models designed to assess antipsychotic and procognitive activity. The following sections detail the methodologies of these key experiments and present the available comparative data.
Phencyclidine (PCP)-Induced Hyperactivity in Mice
This model is widely used to screen for potential antipsychotic activity, as PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, mimicking some of the positive symptoms of schizophrenia.[2]
Experimental Protocol:
-
Animal Model: Male mice are typically used.
-
Habituation: Mice are habituated to the testing environment (e.g., an open-field arena) for a set period.
-
Drug Administration: EGIS-11150 or a comparator drug (e.g., haloperidol, olanzapine, clozapine) is administered intraperitoneally (i.p.) at various doses.[3] A vehicle control group is also included.
-
PCP Induction: After a predetermined pretreatment interval, mice are administered PCP (typically 0.3-10 mg/kg) to induce hyperlocomotion.[3]
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration using automated activity monitors.
-
Analysis: The ability of the test compound to attenuate PCP-induced hyperactivity is measured and compared to the vehicle and comparator groups.
Comparative Data Summary:
| Compound | Efficacy in Reducing PCP-Induced Hyperactivity | Notes |
| EGIS-11150 | Effective | Demonstrated to reverse the effects of PCP.[4] |
| Haloperidol | Effective | Blocks PCP-induced hyperactivity at doses that also decrease spontaneous motor activity.[3] |
| Olanzapine | Effective | Reverses PCP-induced hyperlocomotion at doses below those that suppress spontaneous activity.[3] |
| Clozapine | Effective | Similar to olanzapine, effective at doses that do not cause sedation.[3][5] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[6] Antipsychotic drugs can often restore PPI deficits induced by agents like PCP.[7]
Experimental Protocol:
-
Animal Model: Rats or mice are used.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Drug Administration: EGIS-11150 or comparator drugs are administered prior to testing.
-
PPI Disruption: In some protocols, a PPI deficit is induced using PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[7]
-
Test Session: The session consists of various trial types presented in a pseudorandom order: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.
-
Data Analysis: The percentage of PPI is calculated as: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.
Comparative Data Summary:
| Compound | Efficacy in Restoring PCP-Induced PPI Deficit | Effective Dose Range (i.p.) |
| EGIS-11150 | Effective | Rats: 0.1, 0.3, and 1 mg/kg. Mice: 0.01, 0.03, and 0.1 mg/kg.[7] |
| Atypical Antipsychotics (General) | Generally Effective | Considered a key feature of atypical antipsychotics. |
Cognitive Enhancement in Rodent Models
The procognitive effects of EGIS-11150 have been assessed using tasks that measure learning and memory.
This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one, providing a measure of recognition memory.[4][8]
Experimental Protocol:
-
Animal Model: Typically rats.
-
Habituation: Rats are habituated to the testing arena.
-
Training (Sample) Phase: The rat is placed in the arena with two identical objects and the time spent exploring each is recorded.
-
Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours) during which memory consolidation is assessed.
-
Testing (Choice) Phase: The rat is returned to the arena where one of the original objects has been replaced with a novel object. Exploration time for both objects is measured.
-
Analysis: A discrimination index is calculated to quantify memory: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
The RAM is used to evaluate spatial working and reference memory.[1][9][10]
Experimental Protocol:
-
Apparatus: A central platform with multiple arms radiating outwards, some of which are baited with a food reward.
-
Training: Rats are trained to locate the baited arms.
-
Testing: The rat is placed in the center of the maze and allowed to explore the arms.
-
Analysis: Errors are recorded, including working memory errors (re-entering a previously visited arm in the same trial) and reference memory errors (entering an arm that was never baited).
Comparative Data Summary for Cognitive Tests:
While specific quantitative comparisons from the same studies are limited, EGIS-11150 has been reported to have a robust procognitive profile in these and other cognitive tasks like passive-avoidance learning.[1]
Electrophysiological Studies
EGIS-11150 has been shown to have distinct effects on brain electrical activity, particularly in the hippocampus and prefrontal cortex, areas implicated in schizophrenia.
Experimental Approach:
-
In vivo electrophysiological recordings are conducted in anesthetized or awake rodents.[11][12][13]
-
Local Field Potentials (LFPs) and single-unit activity are recorded from the hippocampus and prefrontal cortex.
-
The effects of EGIS-11150 on baseline neuronal activity and in response to challenges (e.g., with ketamine or PCP) are measured.
Key Findings for EGIS-11150:
-
Enhances coherence between the hippocampus and prefrontal cortex.[4]
-
Increases the power of the theta band in the EEG spectrum at doses significantly lower than clozapine, olanzapine, and risperidone.[4]
-
Fully blocks the EEG effects of PCP and ketamine.[4]
-
Restores long-term potentiation (LTP) in the hippocampus-prefrontal cortex pathway, an effect only partially achieved by clozapine in the same study.[4][14]
Visualizations
Signaling Pathway of EGIS-11150
Caption: Proposed signaling pathway for EGIS-11150's therapeutic effects.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: General workflow for preclinical evaluation of EGIS-11150.
Conclusion and Future Directions
The available preclinical data suggests that EGIS-11150 is a promising antipsychotic candidate with a unique receptor profile that may contribute to its procognitive effects. Its performance in animal models of psychosis and cognitive dysfunction appears to be comparable or, in some aspects of electrophysiological measures, potentially superior to established atypical antipsychotics.
However, the critical next step for validating these initial findings is independent replication of these studies by multiple, unaffiliated laboratories. The publication of detailed experimental protocols is essential to facilitate this cross-validation. Future research should also aim for head-to-head comparative studies with a wider range of second and third-generation antipsychotics, employing standardized behavioral and electrophysiological paradigms to allow for more direct and robust comparisons. Without such independent verification, the full potential and comparative efficacy of EGIS-11150 remain to be definitively established.
References
- 1. Radial arm maze - Wikipedia [en.wikipedia.org]
- 2. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-pulse Inhibition [augusta.edu]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
- 11. Concurrent recordings of hippocampal neuronal spikes and prefrontal synaptic inputs from an awake rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent recordings of hippocampal neuronal spikes and prefrontal synaptic inputs from an awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Study of EGIS-11150's Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor pharmacology of EGIS-11150, an investigational antipsychotic compound, with established atypical and typical antipsychotics. The data presented is compiled from preclinical studies to offer an objective overview of its performance and potential therapeutic profile.
EGIS-11150 is a novel antipsychotic agent with a distinct receptor binding profile that suggests potential efficacy for both psychotic and cognitive symptoms of schizophrenia.[1] Unlike many existing treatments, EGIS-11150 demonstrates a high affinity for a range of adrenergic and serotonergic receptors, with moderate affinity for dopamine D₂ receptors.[1] This multi-receptor interaction may underlie its unique therapeutic effects.
Comparative Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the in vitro binding affinities (Ki, in nM) of EGIS-11150 and several comparator antipsychotics at key receptors implicated in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | EGIS-11150 (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| Adrenergic α₁ | 0.5 | 0.8 | 19 | 7 | 6 |
| Adrenergic α₂c | 13 | 7.54 (α₂) | - | 90 (α₂a) | - |
| Serotonin 5-HT₂A | 3.1 | 0.16 | 4 | 5.4 | 36 |
| Serotonin 5-HT₇ | 9 | ~50 | ~10 | 6.3 | - |
| Dopamine D₂ | 120 | 3.13 | 11 | 160 | 1.55 |
Note: Data for comparator drugs are compiled from various sources and may show variability due to different experimental conditions. The Ki value for EGIS-11150 is from a single preclinical study.
Comparative Functional Activity
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. EGIS-11150 has been characterized as a functional antagonist at adrenergic α₁, α₂c, and 5-HT₂A receptors, and a moderate antagonist at D₂ receptors.[1] Notably, it acts as an inverse agonist at the 5-HT₇ receptor.[1]
The following table summarizes the available quantitative functional activity data (IC₅₀ or EC₅₀, in nM) for the comparator antipsychotics. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro, while EC₅₀ represents the concentration required to elicit a 50% maximal response.
| Receptor | Functional Assay | Risperidone (IC₅₀/EC₅₀, nM) | Olanzapine (IC₅₀/EC₅₀, nM) | Clozapine (IC₅₀/EC₅₀, nM) | Haloperidol (IC₅₀/EC₅₀, nM) |
| Serotonin 5-HT₂A | Antagonism | 0.5 | 30-40 | - | - |
| Dopamine D₂ | Antagonism | 0.89 | - | - | - |
| Serotonin 5-HT₇ | Inverse Agonism | - | - | pIC₅₀: 7.47-7.69 | - |
Quantitative functional activity data (IC₅₀/EC₅₀ values) for EGIS-11150 are not publicly available in the cited literature.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., EGIS-11150) for a target receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a high-affinity radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the biological effect of a compound on its target receptor.
For many of the receptors targeted by EGIS-11150, functional activity can be assessed by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺).
General Methodology for a cAMP Assay (for Gs or Gi-coupled receptors like 5-HT₇):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Compound Incubation:
-
Antagonism: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist.
-
Inverse Agonism: Cells are incubated with varying concentrations of the test compound alone to measure a decrease in basal signaling activity.
-
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using methods like ELISA or TR-FRET.
-
Data Analysis: Dose-response curves are generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for inverse agonists).
Conclusion
EGIS-11150 presents a unique pharmacological profile characterized by high affinity for adrenergic α₁ and serotonergic 5-HT₂A and 5-HT₇ receptors, and moderate affinity for dopamine D₂ receptors.[1] Its functional activity as an antagonist at several of these receptors, and notably as an inverse agonist at the 5-HT₇ receptor, distinguishes it from many currently available antipsychotics.[1] This profile suggests a potential for EGIS-11150 to not only manage psychosis but also to address the cognitive deficits associated with schizophrenia, a significant unmet need in current therapy. Further clinical investigation is required to fully elucidate the therapeutic potential of this compound.
References
Benchmarking EGIS-11150: A Comparative Analysis Against Next-Generation Antipsychotics
For Immediate Release
This guide provides a comprehensive, data-driven comparison of EGIS-11150, an investigational antipsychotic compound, against a panel of established next-generation antipsychotics, including Risperidone, Olanzapine, Aripiprazole, and Lurasidone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of EGIS-11150's pharmacological profile and its potential positioning within the therapeutic landscape for psychotic disorders.
Executive Summary
EGIS-11150 is a novel antipsychotic agent with a distinct receptor binding profile that suggests potential for both antipsychotic efficacy and cognitive enhancement.[1] Preclinical studies indicate that EGIS-11150 exhibits high affinity for multiple serotonin and adrenergic receptor subtypes, with moderate affinity for the dopamine D2 receptor.[1] This profile distinguishes it from many currently marketed next-generation antipsychotics and warrants a detailed comparative analysis. This guide presents key preclinical data in a standardized format to allow for direct comparison of receptor affinities and functional activities. Detailed experimental protocols for key behavioral and in vitro assays are also provided to ensure transparency and reproducibility of the cited data.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of EGIS-11150 and selected next-generation antipsychotics for key receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.
| Receptor | EGIS-11150 (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) | Lurasidone (Ki, nM) |
| Dopamine D2 | 120 | 1.4 - 3.13 | 11 - 31 | 0.34 | 0.994 |
| Serotonin 5-HT2A | 3.1 | 0.16 | 4 | 3.4 | 0.47 |
| Serotonin 5-HT7 | 9 | 42.2 | - | High Affinity | 0.495 |
| Adrenergic α1 | 0.5 | 0.8 | 19 | 25.7 | 48 |
| Adrenergic α2C | 13 | - | - | - | 10.8 |
| Histamine H1 | - | 2.23 | 7 | 25.1 | >1000 |
| Muscarinic M1 | - | >1000 | 1.9 | >10,000 | >1000 |
Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12] Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
Functional Activity Profile
| Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Serotonin 5-HT7 |
| EGIS-11150 | Antagonist | Antagonist | - | Inverse Agonist |
| Risperidone | Antagonist | Antagonist | - | - |
| Olanzapine | Antagonist | Antagonist | - | - |
| Aripiprazole | Partial Agonist | Antagonist | Partial Agonist | - |
| Lurasidone | Antagonist | Antagonist | Partial Agonist | Antagonist |
This table summarizes the primary functional activities at key receptors.[1][4][5]
Experimental Protocols
Receptor Binding Assays (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., EGIS-11150 or a comparator drug) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic activity of a compound by its ability to attenuate PCP-induced hyperactivity, a model of psychosis-related symptoms.
Methodology:
-
Animals: Male Swiss Webster or similar strain mice are used.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to measure locomotor activity.
-
Habituation: Mice are habituated to the test arenas for a set period (e.g., 30-60 minutes) on the day prior to testing.
-
Drug Administration:
-
The test compound (e.g., EGIS-11150) or vehicle is administered via an appropriate route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30-60 minutes) before PCP administration.
-
PCP (e.g., 1-10 mg/kg, i.p.) or saline is administered.
-
-
Locomotor Activity Recording: Immediately after PCP or saline injection, mice are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity counts are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperlocomotion.[14][15]
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a compound by its ability to disrupt a learned avoidance response, a hallmark of clinically effective antipsychotics.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. The two compartments are separated by a doorway, and a conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training (Acquisition):
-
A trial begins with the presentation of the CS (e.g., for 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).
-
If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).
-
Multiple trials are conducted per session over several days until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Once the avoidance response is acquired, the test compound or vehicle is administered at a specified time before the test session.
-
The number of avoidance and escape responses is recorded during the test session.
-
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively decreases the number of avoidance responses without significantly affecting the number of escape responses or causing motor impairment.[16]
Visualizations
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. latuda.com [latuda.com]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thecarlatreport.com [thecarlatreport.com]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating Chemical Disposal: A General Protocol for Products Labeled "11150"
It is important to note that a specific chemical substance identified as "EGIS 11150" could not be definitively located through available resources. The following information is a synthesized guide based on Safety Data Sheets (SDS) for various chemical products that share the numerical identifier "11150". Professionals should always consult the specific SDS for the product in use before undertaking any handling or disposal procedures.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of chemical products that may be identified by the code "11150".
Key Safety and Disposal Information Summary
The following table summarizes crucial safety and handling information derived from representative Safety Data Sheets for products labeled with "11150".
| Parameter | C&C BT1 Sulphamic Toilet Cleaner[1] | SPI Supplies Division Product (EST Aegis) | Vector Labs QBD-11150 |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[2] | Flammable Liquid, Skin Irritation, Serious Eye Irritation, Toxic if Inhaled[3] | Not a hazardous substance or mixture |
| Personal Protective Equipment (PPE) | Eye protection (Safety glasses EN 166), Chemical resistant gloves (EN 374)[2] | Protective gloves, protective clothing, eye protection, face protection[3] | Safety eyewear, appropriate techniques to remove contaminated clothing |
| First-Aid: Skin Contact | Wash with plenty of soap and water.[2] | Take off immediately all contaminated clothing. Rinse skin with water.[3] | N/A |
| First-Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[3] | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. |
| Spill Containment | Soak up spills with inert solids, such as clay or diatomaceous earth.[2] | Use only non-sparking tools. Take precautionary measures against static discharge.[3] | No action shall be taken involving any personal risk or without suitable training. Evacuate surrounding areas. |
| Disposal | Avoid release to the environment.[2] | Dispose of content and/or container in accordance with local, regional, national, and/or international regulations.[3] | Store in original container protected from direct sunlight in a dry, cool and well-ventilated area. |
Detailed Experimental Protocol: General Chemical Disposal Procedure
The following is a generalized, step-by-step protocol for the proper disposal of a chemical agent, based on common best practices found in the reviewed Safety Data Sheets.
1. Pre-Disposal Assessment:
- Consult the specific Safety Data Sheet (SDS) for the chemical product to understand its specific hazards and required disposal methods.
- Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.
- Verify that the designated waste container is appropriate for the chemical's properties (e.g., compatible material, properly labeled).
2. Personal Protective Equipment (PPE) Donning:
- Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber gloves).[2]
- Wear safety glasses or goggles that comply with EN 166 standards.[2]
- If specified in the SDS, wear additional protective clothing and respiratory protection.
3. Waste Collection:
- Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
- Carefully transfer the chemical waste into the designated, labeled waste container. Avoid splashing or creating aerosols.
- For liquid waste, use a funnel to prevent spills.
- For solid waste, use appropriate tools (e.g., spatula) to transfer the material.
- Do not mix incompatible waste streams.
4. Container Sealing and Labeling:
- Securely close the waste container.
- Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
5. Decontamination:
- Decontaminate any equipment used during the transfer process according to established laboratory procedures.
- Wipe down the work area with an appropriate cleaning agent.
- Properly dispose of any contaminated materials (e.g., paper towels) in the designated solid waste container.
6. Personal Decontamination:
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[2]
7. Waste Storage and Disposal:
- Store the sealed waste container in a designated, secure waste accumulation area.
- Follow institutional or local regulations for the final disposal of the chemical waste.[3] This may involve arranging for pickup by a certified hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a chemical agent.
References
Personal protective equipment for handling EGIS 11150
Disclaimer: A specific Safety Data Sheet (SDS) for EGIS-11150, a preclinical drug candidate, is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented with a formal risk assessment and, if possible, the official SDS from the supplier, Egis Pharmaceuticals PLC. EGIS-11150 is identified as a multi-receptor modulator intended for nervous system diseases, suggesting it is a biologically active and potentially potent compound.[1]
Researchers and drug development professionals must handle EGIS-11150 with a high degree of caution. Egis Pharmaceuticals PLC, the developer, notes the use of specialized infrastructure for "highly potent (HP) drug substances," which may include compounds like EGIS-11150.[2] This indicates that stringent containment and personal protective equipment (PPE) protocols are warranted.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE depends on the specific laboratory operation being performed. The following table summarizes recommended PPE for various tasks involving EGIS-11150.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of solid EGIS-11150 | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile gloves | Disposable lab coat with tight cuffs | N95 or higher rated respirator (if not in a ventilated enclosure) |
| Handling solutions of EGIS-11150 | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cell culture and in vitro assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Animal dosing and handling (post-dosing) | Safety glasses with side shields | Nitrile gloves | Lab coat | Dependent on route of administration and potential for aerosolization |
| Cleaning and decontamination | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Lab coat or chemical-resistant apron | Not generally required |
Experimental Protocols for PPE Usage
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a clean, disposable lab coat, ensuring it is fully buttoned and the cuffs are snug.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on safety glasses or chemical splash goggles.
-
Respiratory Protection (if required): Perform a fit check for the respirator before entering the work area.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, without touching the outer contaminated surface. Dispose of it in a designated waste bag.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE (gloves, lab coats) contaminated with EGIS-11150 should be considered hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Stream: Do not mix this waste with general laboratory trash or biohazardous waste unless appropriate.
-
Disposal: Follow your institution's specific procedures for the disposal of chemical waste.
Visualizing Safety Workflows
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with EGIS-11150.
Caption: PPE selection workflow for handling EGIS-11150.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
